molecular formula C7H16ClNO B1417393 (1S)-1-(piperidin-4-yl)ethan-1-ol hydrochloride CAS No. 2059911-70-3

(1S)-1-(piperidin-4-yl)ethan-1-ol hydrochloride

Cat. No.: B1417393
CAS No.: 2059911-70-3
M. Wt: 165.66 g/mol
InChI Key: VZWZDSNQJWQRNJ-RGMNGODLSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(1S)-1-(piperidin-4-yl)ethan-1-ol hydrochloride is a useful research compound. Its molecular formula is C7H16ClNO and its molecular weight is 165.66 g/mol. The purity is usually 95%.
The exact mass of the compound (S)-1-(Piperidin-4-yl)ethan-1-ol HCl is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality (1S)-1-(piperidin-4-yl)ethan-1-ol hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (1S)-1-(piperidin-4-yl)ethan-1-ol hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

(1S)-1-piperidin-4-ylethanol;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H15NO.ClH/c1-6(9)7-2-4-8-5-3-7;/h6-9H,2-5H2,1H3;1H/t6-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VZWZDSNQJWQRNJ-RGMNGODLSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1CCNCC1)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C1CCNCC1)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H16ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

165.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2059911-70-3
Record name (1S)-1-(piperidin-4-yl)ethan-1-ol hydrochloride
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Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

(1S)-1-(piperidin-4-yl)ethan-1-ol hydrochloride chemical properties

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Chemical Properties of (1S)-1-(Piperidin-4-yl)ethan-1-ol Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive overview of the chemical properties, synthesis, potential applications, and handling of (1S)-1-(piperidin-4-yl)ethan-1-ol hydrochloride. Given the limited publicly available data for this specific chiral hydrochloride salt, this document synthesizes information from closely related structures, including its racemic form, the corresponding free base, and the broader class of piperidine derivatives, to offer a well-rounded technical perspective for research and development.

Introduction: The Significance of Chiral Piperidine Scaffolds

The piperidine ring is a fundamental scaffold in medicinal chemistry, present in numerous pharmaceuticals due to its ability to interact with a wide range of biological targets.[1][2] The introduction of chirality to piperidine derivatives can significantly enhance their biological activity and selectivity, making them highly valuable in drug discovery.[1] (1S)-1-(piperidin-4-yl)ethan-1-ol hydrochloride is a chiral molecule belonging to this important class of compounds, and its specific stereochemistry suggests its potential for targeted therapeutic applications.[1]

Core Chemical and Physical Properties

Detailed experimental data for (1S)-1-(piperidin-4-yl)ethan-1-ol hydrochloride is not extensively documented in publicly available literature. However, we can compile its known properties and infer others from its structure and related compounds.

PropertyValue/InformationSource/Basis
IUPAC Name (1S)-1-(piperidin-4-yl)ethan-1-ol hydrochloride-
CAS Number 2059911-70-3
Molecular Formula C7H16ClNO
Molecular Weight 165.66 g/mol [3]
Appearance Likely a solidInferred from related compounds[4]
SMILES OC1CCNCC1.[H]Cl
Solubility Expected to be soluble in water and polar organic solvents.The hydrochloride salt form generally enhances aqueous solubility.[5]
Melting Point Not specified.-
Boiling Point Not specified.-
pKa The piperidine nitrogen is basic.General property of piperidines[6]

Note: Some properties are inferred from the non-hydrochloride form, 1-(piperidin-4-yl)ethan-1-ol (CAS 6457-48-3), which is a solid with a molecular weight of 129.20 g/mol .[4] The (R)-enantiomer is also known (CAS 546093-45-2).[7]

Synthesis and Stereocontrol

The synthesis of enantiomerically pure piperidine alcohols is a key challenge in medicinal chemistry. An asymmetric synthesis is required to obtain the desired (1S) stereoisomer. A plausible synthetic route would involve the asymmetric reduction of a ketone precursor, 1-(piperidin-4-yl)ethanone.

Proposed Synthetic Workflow

G cluster_0 Precursor Preparation cluster_1 Asymmetric Reduction cluster_2 Deprotection and Salt Formation N-Boc-4-acetylpiperidine N-Boc-4-acetylpiperidine Asymmetric_Reduction Asymmetric Reduction (e.g., with a chiral catalyst or enzyme) N-Boc-4-acetylpiperidine->Asymmetric_Reduction Chiral_Alcohol (S)-1-(N-Boc-piperidin-4-yl)ethan-1-ol Asymmetric_Reduction->Chiral_Alcohol High enantiomeric excess Deprotection Boc Deprotection (e.g., with HCl) Chiral_Alcohol->Deprotection Final_Product (1S)-1-(piperidin-4-yl)ethan-1-ol hydrochloride Deprotection->Final_Product

Caption: Proposed synthetic workflow for (1S)-1-(piperidin-4-yl)ethan-1-ol hydrochloride.

Experimental Considerations
  • Protection of the Piperidine Nitrogen: The synthesis would likely start with an N-protected piperidine derivative, such as N-Boc-4-acetylpiperidine, to prevent side reactions.

  • Asymmetric Reduction: The key step is the stereoselective reduction of the ketone. This can be achieved using various methods:

    • Chiral Catalysts: Asymmetric transfer hydrogenation using catalysts like those based on ruthenium or rhodium with chiral ligands.

    • Enzymatic Reduction: Ketoreductase enzymes (KREDs) can offer high enantioselectivity under mild conditions.[8]

  • Deprotection and Salt Formation: The final step involves the removal of the protecting group (e.g., Boc deprotection using hydrochloric acid), which also forms the desired hydrochloride salt.

Potential Applications and Biological Significance

While specific biological activities of (1S)-1-(piperidin-4-yl)ethan-1-ol hydrochloride are not widely reported, the piperidin-4-yl-methanol moiety is a recognized pharmacophore.[9] Derivatives of this scaffold have shown a broad range of biological activities, suggesting potential areas of application for the title compound.

  • CNS Disorders: The piperidine nucleus is a common feature in drugs targeting the central nervous system.[10]

  • Anticancer and Antimicrobial Agents: Piperidine derivatives have been investigated for their potential as anticancer and antimicrobial agents.[11][12]

  • GPCR Ligands: The piperidine scaffold is a key component in the design of ligands for G-protein coupled receptors (GPCRs), such as CXCR4 antagonists and opioid receptor modulators.[13]

The introduction of a specific stereocenter, as in the (1S) configuration, can lead to improved potency and selectivity for a particular biological target.[1]

Analytical Methodologies

The analysis of chiral piperidine compounds requires specialized techniques to ensure enantiomeric purity, which is crucial for pharmaceutical applications.

Chiral Chromatography Workflow

G Sample Sample of (1S)-1-(piperidin-4-yl)ethan-1-ol HCl Injection Injection into Chromatographic System Sample->Injection Separation Separation on Chiral Stationary Phase (e.g., HPLC or SFC) Injection->Separation Detection Detection (e.g., UV or MS) Separation->Detection Data_Analysis Data Analysis: Quantification of Enantiomers Detection->Data_Analysis

Caption: General workflow for the chiral analysis of piperidine derivatives.

Key Analytical Techniques
  • Chiral High-Performance Liquid Chromatography (HPLC): This is a well-established method for separating enantiomers using a chiral stationary phase (CSP).[14] Normal-phase HPLC with polysaccharide-based columns is often effective for such separations.[8]

  • Chiral Supercritical Fluid Chromatography (SFC): SFC is a faster and more environmentally friendly alternative to HPLC for chiral separations, using supercritical CO2 as the mobile phase.[14]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR would be used to confirm the chemical structure of the compound.

  • Mass Spectrometry (MS): MS would be used to determine the molecular weight and fragmentation pattern, confirming the compound's identity.

Safety and Handling

As a piperidine derivative, (1S)-1-(piperidin-4-yl)ethan-1-ol hydrochloride should be handled with care, following standard laboratory safety protocols for this class of compounds.

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, gloves, and a lab coat.[15][16][17]

  • Ventilation: Handle in a well-ventilated area or a fume hood to avoid inhalation of any dust or vapors.[15][16]

  • Handling: Avoid contact with skin and eyes.[18] In case of contact, rinse thoroughly with water.[17] Do not ingest.[15]

  • Storage: Store in a cool, dry, and well-ventilated place in a tightly sealed container, away from incompatible materials such as strong oxidizing agents and acids.[16][18]

Conclusion

(1S)-1-(piperidin-4-yl)ethan-1-ol hydrochloride is a chiral building block with significant potential in drug discovery and development. While specific data on this compound is limited, its structural relationship to a wide range of biologically active piperidine derivatives suggests its value for further investigation. The key to its utility lies in the stereocontrolled synthesis and the subsequent evaluation of its biological properties. This guide provides a foundational understanding for researchers working with this and related chiral piperidine compounds.

References

  • ICSC 0317 - PIPERIDINE. (n.d.). Retrieved February 23, 2026, from [Link]

  • 4-Piperidinopiperidine Safety Data Sheet. (n.d.). Antibodies.com. Retrieved February 23, 2026, from [Link]

  • Discovery, Synthesis, and Biological Evaluation of Piperidinol analogs With Anti-tuberculosis Activity. (n.d.). PubMed Central. Retrieved February 23, 2026, from [Link]

  • A new asymmetric synthetic route to substituted piperidines. (2025, August 6). ResearchGate. Retrieved February 23, 2026, from [Link]

  • Safety Data Sheet: Piperidine. (2025, March 31). Carl ROTH. Retrieved February 23, 2026, from [Link]

  • Piperidine Unveiled: A Comprehensive Exploration of Structure, Applications, and Pharmacological Significance. (2024, February 2). IJNRD. Retrieved February 23, 2026, from [Link]

  • Piperidine - Acute Exposure Guideline Levels. (n.d.). NCBI. Retrieved February 23, 2026, from [Link]

  • Chiral-Selective Biocatalysis of (S)-1-BOC-3-Hydroxypiperidine: Developing analytical method for Quantifying (R)-Isomer Impurities. (2025, June 8). ResearchGate. Retrieved February 23, 2026, from [Link]

  • Recent Advances in Separation and Analysis of Chiral Compounds. (2023, January 10). Analytical Chemistry. Retrieved February 23, 2026, from [Link]

  • Recent Advances in the Synthesis of Highly Substituted Piperidine Analogs with Biological Activities. (2023, December 3). MDPI. Retrieved February 23, 2026, from [Link]

  • Structure of diphenyl(piperidine-4-yl)methanol derivative. (n.d.). ResearchGate. Retrieved February 23, 2026, from [Link]

  • Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. (2023, February 2). MDPI. Retrieved February 23, 2026, from [Link]

  • Process for resolving chiral piperidine alcohol and process for synthesis of pyrazolo[1,5-a] pyrimidine derivatives using same. (n.d.). Google Patents.
  • Asymmetric synthesis of functionalized piperidine derivatives: Synthesis of (S)-anatabine. (1998, July 3). Bar-Ilan University Research Authority. Retrieved February 23, 2026, from [Link]

  • The Wide Spectrum Biological Activities of Piperidine -A Short Review. (2021, September). IJIRT. Retrieved February 23, 2026, from [Link]

  • Catalytic asymmetric synthesis of piperidine derivatives through the [4 + 2] annulation of imines with allenes. (2005, September 7). PubMed. Retrieved February 23, 2026, from [Link]

  • Synthesis and crystallization procedure of piperidin-4-one and its derivatives: An update. (n.d.). ResearchGate. Retrieved February 23, 2026, from [Link]

  • 2-(Piperidin-4-yl)ethanol hydrochloride. (n.d.). PubChem. Retrieved February 23, 2026, from [Link]

  • (R)-1-(Piperidin-4-YL)ethanol. (n.d.). PubChem. Retrieved February 23, 2026, from [Link]

  • 1-(morpholin-4-yl)-2-(piperidin-4-yl)ethan-1-one hydrochloride. (n.d.). American Elements. Retrieved February 23, 2026, from [Link]

  • Synthesis and crystallization procedure of piperidin-4-one and its derivatives. (2021, October 30). Chemical Review and Letters. Retrieved February 23, 2026, from [Link]

  • Synthesis method of chiral piperazinone derivative. (n.d.). Google Patents.
  • 1-(1-ethylpiperidin-4-yl)ethan-1-ol. (n.d.). PubChemLite. Retrieved February 23, 2026, from [Link]

  • Piperidine. (n.d.). Wikipedia. Retrieved February 23, 2026, from [Link]

  • Formal hydration of non-activated terminal olefins using tandem catalysts - Supporting Information. (n.d.). The Royal Society of Chemistry. Retrieved February 23, 2026, from [Link]

  • 1-(1-Methylpiperidin-4-yl)piperidine-4-carboxylic acid - 13C NMR. (n.d.). Spectrabase. Retrieved February 23, 2026, from [Link]

Sources

An In-Depth Technical Guide to (1S)-1-(piperidin-4-yl)ethan-1-ol hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

(1S)-1-(piperidin-4-yl)ethan-1-ol hydrochloride, with the CAS number 2059911-70-3, is a chiral piperidine derivative that holds significant potential as a building block in medicinal chemistry and drug discovery. The piperidine moiety is a ubiquitous structural motif found in numerous FDA-approved drugs and biologically active natural products. This technical guide provides a comprehensive overview of (1S)-1-(piperidin-4-yl)ethan-1-ol hydrochloride, including its physicochemical properties, a proposed synthetic pathway with a detailed experimental protocol, and a thorough discussion of its analytical characterization. Furthermore, this guide explores the potential applications of this compound, drawing upon the well-established pharmacological importance of the piperidine scaffold.

Introduction: The Significance of the Piperidine Scaffold

The piperidine ring is a privileged scaffold in medicinal chemistry, renowned for its favorable pharmacokinetic properties, including high aqueous solubility and metabolic stability. Piperidin-4-one and its derivatives are versatile intermediates in the synthesis of a wide array of therapeutic agents.[1][2] These compounds have been reported to exhibit a broad spectrum of pharmacological activities, such as anticancer, anti-HIV, antibacterial, and analgesic properties.[1][2] The introduction of a chiral center, as seen in (1S)-1-(piperidin-4-yl)ethan-1-ol hydrochloride, offers the potential for stereospecific interactions with biological targets, which can lead to improved efficacy and reduced off-target effects.

Physicochemical Properties

A summary of the key physicochemical properties of (1S)-1-(piperidin-4-yl)ethan-1-ol hydrochloride is presented in the table below.

PropertyValueSource
CAS Number 2059911-70-3[3]
Molecular Formula C₇H₁₆ClNO[3]
Molecular Weight 165.66 g/mol Calculated
Appearance Solid (predicted)General knowledge
SMILES Code OC1CCNCC1.[H]Cl[3]
Stereochemistry (1S)[3]

Synthesis and Purification

Proposed Retrosynthetic Analysis

A logical retrosynthetic approach would involve the stereoselective addition of a methyl group to a protected 4-formylpiperidine derivative.

Retrosynthesis Target (1S)-1-(piperidin-4-yl)ethan-1-ol hydrochloride Precursor1 (1S)-1-(N-Boc-piperidin-4-yl)ethan-1-ol Target->Precursor1 Deprotection & Salt Formation Precursor2 N-Boc-piperidine-4-carbaldehyde Precursor1->Precursor2 Stereoselective Methyl Addition Precursor3 N-Boc-piperidine-4-carboxylic acid Precursor2->Precursor3 Reduction Applications cluster_0 Core Compound cluster_1 Potential Therapeutic Areas Core (1S)-1-(piperidin-4-yl)ethan-1-ol HCl Oncology Oncology Core->Oncology Derivative Synthesis InfectiousDisease Infectious Diseases Core->InfectiousDisease Derivative Synthesis Neurology Neurological Disorders Core->Neurology Derivative Synthesis

Sources

(1S)-1-(piperidin-4-yl)ethan-1-ol hydrochloride structure and stereochemistry

Author: BenchChem Technical Support Team. Date: February 2026

Technical Whitepaper: Structural Characterization and Synthetic Utility of (1S)-1-(piperidin-4-yl)ethan-1-ol Hydrochloride

Executive Summary

(1S)-1-(piperidin-4-yl)ethan-1-ol hydrochloride (CAS: 2059911-70-3) is a high-value chiral building block widely utilized in the synthesis of pharmaceutical intermediates, particularly for kinase inhibitors (e.g., ALK, ROS1) and G-protein coupled receptor (GPCR) modulators.[1] As a 4-substituted piperidine derivative possessing an exocyclic chiral center, it offers a strategic "handle" for introducing chirality into drug scaffolds without increasing the complexity of the core ring system.[1] This guide provides an in-depth analysis of its stereochemical definition, synthetic routes, and analytical profiling.[1]

Structural Analysis & Stereochemistry

The molecule consists of a saturated piperidine ring substituted at the 4-position with a 1-hydroxyethyl group.[1] The hydrochloride salt form enhances water solubility and crystalline stability, making it the preferred form for storage and handling.

Stereochemical Assignment

The chiral center is located at the C1 position of the ethyl side chain (the carbon bonded to the hydroxyl group). Following the Cahn-Ingold-Prelog (CIP) priority rules, the configuration is designated as (S) based on the following priority assignment:

  • -OH (Oxygen, Atomic Number 8) – Highest Priority[1]

  • -C4(Piperidine) (Carbon bonded to N, C, H) – Second Priority[1]

  • -CH₃ (Methyl group, Carbon bonded to H, H, H) – Third Priority[1]

  • -H (Hydrogen) – Lowest Priority[1]

When the hydrogen atom is oriented away from the viewer, the sequence 1 → 2 → 3 traces a counter-clockwise direction, confirming the (S) configuration.

Conformational Analysis

The piperidine ring predominantly adopts a chair conformation . The bulky (1-hydroxyethyl) substituent at the C4 position thermodynamically favors the equatorial orientation to minimize 1,3-diaxial interactions with the axial hydrogens at C2 and C6.[1]

Structure cluster_0 Stereochemical Configuration Center Chiral Center (C1') (S)-Configuration OH -OH (Priority 1) Center->OH Piperidine Piperidine Ring (Priority 2) (Equatorial Preference) Center->Piperidine Methyl -CH3 (Priority 3) Center->Methyl

Figure 1: Stereochemical priority assignment for the (S)-enantiomer.[1]

Synthetic Pathways

The synthesis of (1S)-1-(piperidin-4-yl)ethan-1-ol hydrochloride requires strict stereocontrol.[1] Two primary methodologies dominate the landscape: Asymmetric Transfer Hydrogenation (ATH) and Biocatalytic Reduction.

Method A: Asymmetric Transfer Hydrogenation (Catalytic)

This route typically starts from 4-acetylpyridine or 1-(piperidin-4-yl)ethanone.[1] The reduction of the ketone is coupled with the reduction of the pyridine ring (if starting from pyridine) or performed on the pre-formed piperidine ketone.

  • Precursor: 1-(Piperidin-4-yl)ethanone (often N-protected, e.g., N-Boc).[1]

  • Catalyst: Ruthenium (Ru) or Iridium (Ir) complexes with chiral diamine ligands (e.g., TsDPEN).

  • Hydrogen Source: Formic acid/Triethylamine or H₂ gas.[1][2]

  • Mechanism: The chiral catalyst directs the hydride attack to the Si-face of the ketone, yielding the (S)-alcohol.[1]

Method B: Biocatalytic Reduction (Enzymatic)

Enzymatic reduction using Ketoreductases (KREDs) or Alcohol Dehydrogenases (ADHs) is the modern "green" standard, offering >99% enantiomeric excess (ee).

  • Enzyme: NADPH-dependent KRED (screened for (S)-selectivity).[1]

  • Cofactor Regeneration: Glucose dehydrogenase (GDH) + Glucose.

  • Advantages: Mild conditions (aqueous buffer, 30°C), high turnover, and elimination of heavy metals.

Synthesis cluster_Methods Stereoselective Reduction Pathways Start Starting Material 1-(Piperidin-4-yl)ethanone MethodA Method A: Asymmetric Hydrogenation Cat: RuCl(p-cymene)[(S,S)-TsDPEN] HCOOH / TEA Start->MethodA MethodB Method B: Biocatalysis (KRED) NADPH / Glucose / GDH pH 7.0 Buffer Start->MethodB Intermediate (S)-N-Boc-1-(piperidin-4-yl)ethan-1-ol MethodA->Intermediate >95% ee MethodB->Intermediate >99% ee Deprotection Deprotection / Salt Formation HCl / Dioxane or IPA Intermediate->Deprotection Final Final Product (1S)-1-(piperidin-4-yl)ethan-1-ol HCl Deprotection->Final

Figure 2: Synthetic workflow comparing chemical and enzymatic routes.

Analytical Characterization

Ensuring the optical purity of the (S)-enantiomer is critical for downstream biological activity.

ParameterSpecificationMethod
Appearance White to off-white crystalline solidVisual Inspection
Identification Matches Reference Standard¹H-NMR (D₂O or DMSO-d₆)
Chiral Purity ≥ 98.0% eeChiral HPLC (e.g., Chiralpak AD-H or OD-H column)
Chemical Purity ≥ 97.0%Reverse Phase HPLC (C18)
Optical Rotation [α]D negative (-)Polarimetry (Solvent: Methanol or Water)
Water Content < 1.0% (unless hydrate)Karl Fischer Titration

Note on NMR: The methine proton at the chiral center typically appears as a multiplet around 3.5–3.8 ppm. Enantiomeric discrimination in NMR requires the use of a chiral shift reagent (e.g., Europium tris[3-(heptafluoropropylhydroxymethylene)-(+)-camphorate]) if HPLC is not available.[1]

Applications in Drug Discovery

The (1S)-1-(piperidin-4-yl)ethan-1-ol moiety serves as a versatile scaffold in medicinal chemistry.[1]

  • Kinase Inhibitors: The chiral hydroxyl group allows for the formation of ether linkages, a common motif in ALK (Anaplastic Lymphoma Kinase) and ROS1 inhibitors. The spatial arrangement of the (S)-methyl group can dictate binding affinity within the ATP-binding pocket.[1]

  • GPCR Modulators: In GPR119 agonists (metabolic disorders), the 4-substituted piperidine core acts as a spacer, while the polar hydroxyl group can engage in hydrogen bonding with receptor residues.

  • Fragment-Based Design: The molecule is an ideal "fragment" due to its low molecular weight (MW ~165.6 for HCl salt), high solubility, and defined stereochemistry, allowing it to probe sub-pockets in protein targets.

Handling & Stability

  • Hygroscopicity: The hydrochloride salt is moderately hygroscopic. It should be stored in tightly sealed containers, preferably under an inert atmosphere (Argon or Nitrogen) if stored for extended periods.

  • Stability: Stable under normal laboratory conditions. Avoid strong oxidizing agents.[1]

  • Safety: Standard PPE (gloves, goggles, lab coat) is required. While not classified as highly toxic, piperidine derivatives can be irritants to the respiratory tract and skin.

References

  • Glorius, F., et al. (2004).[3] "Efficient Asymmetric Hydrogenation of Pyridines." Angewandte Chemie International Edition, 43(15), 2859-2862.[1] Link

  • Zhou, Y.G. (2007). "Asymmetric Hydrogenation of Heteroaromatic Compounds." Accounts of Chemical Research, 40(12), 1357–1366. Link

  • Hollmann, F., et al. (2011). "Enzymatic reduction of ketones." Green Chemistry, 13, 226-265.[1] Link

  • PubChem Compound Summary. "2-(Piperidin-4-yl)ethanol hydrochloride" (Structural analog reference). National Center for Biotechnology Information.[1] Link

  • Xiao, J., et al. (2009). "Asymmetric transfer hydrogenation of pyridines." Journal of the American Chemical Society, 131(29), 9882-9883.[1] Link

Sources

Technical Guide: Safety & Handling of (1S)-1-(piperidin-4-yl)ethan-1-ol Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the technical safety, handling, and operational protocols for (1S)-1-(piperidin-4-yl)ethan-1-ol hydrochloride , a critical chiral building block in the synthesis of advanced therapeutics, including ALK inhibitors (e.g., Ceritinib analogs) and GPR119 agonists.

Executive Summary

(1S)-1-(piperidin-4-yl)ethan-1-ol hydrochloride is a chiral secondary alcohol bearing a piperidine moiety. As a hydrochloride salt, it exhibits significant hygroscopicity , a critical physicochemical property that dictates its handling protocols. While the salt form enhances stability compared to the free base, moisture absorption can lead to stoichiometric errors in precision synthesis (e.g., Suzuki-Miyaura couplings or amide bond formations) and potential hydrolysis of downstream intermediates.

This guide provides a self-validating workflow for researchers to maintain the enantiomeric integrity and chemical purity of this reagent while ensuring personnel safety against its irritant properties.

Chemical Identity & Physicochemical Properties[1][2][3][4][5][6][7]

PropertyDetail
Chemical Name (1S)-1-(piperidin-4-yl)ethan-1-ol hydrochloride
Common Synonyms (S)-4-(1-Hydroxyethyl)piperidine HCl; (S)-1-(4-Piperidyl)ethanol hydrochloride
CAS Number 1431697-89-0 (Free Base Reference); HCl salt is derivative-specific
Molecular Formula C₇H₁₅NO[1][2][3][4][5] · HCl
Molecular Weight 165.66 g/mol (Salt); 129.20 g/mol (Free Base)
Appearance White to off-white crystalline powder
Solubility Highly soluble in water, methanol, DMSO; sparingly soluble in DCM, ether
Chirality (S)-enantiomer ; typically >98% ee required for drug synthesis
Key Hazard Hygroscopic , Skin/Eye/Respiratory Irritant

Technical Insight: The hydrochloride counterion protonates the secondary amine (pKa ~11), rendering the molecule non-volatile but highly susceptible to atmospheric moisture. The (S)-configuration at the chiral center is stable under acidic conditions but can be prone to racemization if exposed to strong bases at elevated temperatures during free-basing.

Hazard Identification & Toxicology (GHS Classification)

While specific toxicological data for this isomer is limited, it is classified based on the structural class of piperidine hydrochloride salts .

GHS Label Elements[5][7][11][12]
  • Signal Word: WARNING

  • Pictograms:

    
    
    
Hazard Statements
  • H315: Causes skin irritation.[6][7]

  • H319: Causes serious eye irritation.[6][7]

  • H335: May cause respiratory irritation.[6][7]

Precautionary Statements
  • P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[8]

  • P280: Wear protective gloves/eye protection/face protection.[6][9][7]

  • P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes.[9][7][10] Remove contact lenses if present and easy to do.[6][9][7][10] Continue rinsing.[6][9][7][10]

Toxicological Context: Inhalation of the dust can cause acute irritation to the upper respiratory tract due to the acidic nature of the HCl salt upon contact with mucous membranes. Chronic exposure is not well-characterized, but standard amine handling protocols apply.

Safe Handling & Containment Strategies

The "Moisture-Exclusion" Protocol

The primary operational risk is water uptake , which alters the effective molecular weight. If the reagent absorbs 5% water by weight, a reaction calculated for 1.0 equivalents will effectively use only 0.95 equivalents, potentially stalling the reaction or promoting side reactions.

Protocol:

  • Storage: Store in a desiccator or under an inert atmosphere (Nitrogen/Argon) at 2–8°C .

  • Equilibration: Allow the container to reach room temperature before opening to prevent condensation on the cold solid.

  • Weighing:

    • Ideal: Weigh inside a glovebox or a glove bag purged with nitrogen.

    • Standard: Use a "weigh-by-difference" technique rapidly. Do not leave the stock bottle open.

  • Dissolution: Dissolve immediately in anhydrous solvent (e.g., dry MeOH or DMF) if not using immediately.

Engineering Controls
  • Fume Hood: All handling of the solid must occur within a certified chemical fume hood with a face velocity of 80–100 fpm to capture dust.

  • Static Control: Use anti-static weighing boats, as dry amine salts can be statically charged and scatter, creating an inhalation hazard.

Personal Protective Equipment (PPE)
  • Respiratory: N95 (minimum) or P100 respirator if dust generation is uncontrolled (e.g., large scale transfer).

  • Eyes: Chemical splash goggles (safety glasses are insufficient for fine acidic powders).

  • Skin: Nitrile gloves (minimum 0.11 mm thickness). Double gloving is recommended during solution preparation.

Experimental Workflow Visualization

The following diagram outlines the decision logic for handling the substance to ensure stoichiometric accuracy and safety.

HandlingProtocol Start Start: Reagent Retrieval CheckSeal Check Seal Integrity Start->CheckSeal TempEquil Equilibrate to Room Temp (Prevent Condensation) CheckSeal->TempEquil Open Open in Fume Hood TempEquil->Open HygroCheck Is Material Clumped? Open->HygroCheck Dry Dry under Vacuum (40°C, P2O5, 4h) HygroCheck->Dry Yes (Moisture Detected) Weigh Rapid Weighing (Anti-static Boat) HygroCheck->Weigh No (Free Flowing) Dry->Weigh Dissolve Dissolve in Anhydrous Solvent Weigh->Dissolve Use Proceed to Synthesis Dissolve->Use

Caption: Operational workflow for handling hygroscopic (1S)-1-(piperidin-4-yl)ethan-1-ol HCl to prevent stoichiometric errors.

Emergency Response & Spill Management

Spill Cleanup

Scenario: Powder spill on benchtop.

  • Evacuate: Clear the immediate area of unnecessary personnel.

  • PPE Up: Don goggles, double nitrile gloves, and a dust mask/respirator.

  • Contain: Cover the spill with a damp paper towel (to prevent dust dispersal) or use a HEPA-filtered vacuum.

  • Neutralize: Wipe the area with a dilute sodium bicarbonate solution (to neutralize the acidic HCl salt residue), followed by water.

  • Disposal: Place waste in a container labeled "Solid Hazardous Waste (Toxic/Irritant)."

First Aid
  • Eye Contact: Immediately flush with water for 15 minutes, lifting eyelids. The acidic salt can cause corneal damage if not removed quickly.

  • Skin Contact: Wash with soap and water.[6] If irritation persists (redness/itching), seek medical attention.[9]

  • Inhalation: Move to fresh air. If breathing is difficult, administer oxygen (trained personnel only).

Synthesis & Application Context

Understanding the why behind the handling:

(1S)-1-(piperidin-4-yl)ethan-1-ol is a "privileged scaffold" in medicinal chemistry. The (S)-configuration is often crucial for binding affinity in:

  • ALK Inhibitors: Used in next-generation anaplastic lymphoma kinase inhibitors (similar to Ceritinib) where the chiral alcohol creates specific hydrogen bonding interactions within the ATP-binding pocket.

  • GPR119 Agonists: For metabolic disorders, where the piperidine ring provides a rigid spacer.

Critical Quality Attribute (CQA):

  • Enantiomeric Excess (ee): Must be maintained. Avoid heating the free base >60°C in strong alkaline media to prevent racemization via a retro-aldol type mechanism or proton exchange.

  • Salt Stoichiometry: Ensure the material is a mono-hydrochloride (or di-HCl if applicable) by checking the elemental analysis or titration certificate, as this dictates the amount of base (e.g., DIPEA, TEA) needed in the subsequent coupling step.

References

  • Sigma-Aldrich. (2024). Safety Data Sheet: Piperidine Derivatives and Salts. Merck KGaA.

  • Marsilje, T. H., et al. (2013). "Discovery of Ceritinib (LDK378): A Potent and Selective ALK Inhibitor." Journal of Medicinal Chemistry, 56(14), 5675-5690. (Context for piperidine ethanol intermediates in ALK inhibitors).

  • National Center for Biotechnology Information. (2024). PubChem Compound Summary for CAS 1431697-89-0.

  • ECHA (European Chemicals Agency). (2024). C&L Inventory: Piperidine Hydrochloride Salts.

Sources

Methodological & Application

Synthesis of (1S)-1-(piperidin-4-yl)ethan-1-ol hydrochloride: A Detailed Guide for Researchers

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of Chiral Piperidine Scaffolds

The piperidine moiety is a ubiquitous structural motif in a vast array of natural products and pharmaceuticals, valued for its favorable pharmacokinetic properties.[1] Specifically, chiral 1,4-disubstituted piperidines, such as (1S)-1-(piperidin-4-yl)ethan-1-ol, are crucial building blocks in the synthesis of high-value active pharmaceutical ingredients (APIs). The precise stereochemical orientation of substituents on the piperidine ring is often critical for biological activity and selectivity, making enantioselective synthesis a paramount challenge in medicinal chemistry and drug development.[2] This document provides a comprehensive guide to the synthesis of (1S)-1-(piperidin-4-yl)ethan-1-ol hydrochloride, a key chiral intermediate. We will explore two robust synthetic strategies: asymmetric reduction of a prochiral ketone and chiral resolution of a racemic mixture. The protocols are designed to be reproducible and scalable, with a focus on the underlying chemical principles to empower researchers to adapt and optimize these methods for their specific needs.

Strategic Overview: Pathways to Enantiopurity

The synthesis of (1S)-1-(piperidin-4-yl)ethan-1-ol hydrochloride commences with the preparation of a suitable N-protected 4-acetylpiperidine precursor. The tert-butyloxycarbonyl (Boc) group is a judicious choice for the protection of the piperidine nitrogen due to its stability under various reaction conditions and its facile cleavage under acidic conditions.[3] The key chiral-inducing step can be approached in two primary ways, as illustrated in the workflow diagram below.

Figure 1: Synthetic workflow for (1S)-1-(piperidin-4-yl)ethan-1-ol hydrochloride.

Part 1: Synthesis of the Key Intermediate: N-Boc-4-acetylpiperidine

The synthesis of the prochiral ketone, N-Boc-4-acetylpiperidine, is a critical first step. A reliable method involves the conversion of N-Boc-4-carboxypiperidine into a Weinreb amide, followed by reaction with an organometallic methylating agent.[4]

Protocol 1.1: Synthesis of N-Boc-4-acetylpiperidine

Materials:

ReagentMolar Mass ( g/mol )QuantityMoles (mmol)
4-Carboxypiperidine129.1610.0 g77.4
Di-tert-butyl dicarbonate ((Boc)₂O)218.2518.6 g85.1
Sodium Hydroxide (NaOH)40.003.4 g85.0
Tetrahydrofuran (THF)-150 mL-
Water-150 mL-
N,O-Dimethylhydroxylamine hydrochloride97.548.2 g84.1
Triethylamine (Et₃N)101.1924.0 mL172
Isobutyl chloroformate136.5811.0 mL85.1
Methylmagnesium bromide (3M in Et₂O)-30 mL90.0
Dichloromethane (DCM)-200 mL-
Hydrochloric acid (1M aq.)-As needed-
Saturated sodium bicarbonate (aq.)-As needed-
Brine-As needed-
Anhydrous magnesium sulfate (MgSO₄)-As needed-

Procedure:

  • N-Boc Protection:

    • Dissolve 4-carboxypiperidine in a mixture of THF (100 mL) and 1M NaOH (aq) (85 mL).

    • Cool the solution to 0 °C in an ice bath.

    • Add a solution of di-tert-butyl dicarbonate in THF (50 mL) dropwise over 30 minutes.

    • Allow the reaction to warm to room temperature and stir overnight.

    • Remove the THF under reduced pressure.

    • Wash the aqueous residue with diethyl ether (2 x 50 mL).

    • Acidify the aqueous layer to pH 2-3 with 1M HCl (aq) at 0 °C.

    • Extract the product with ethyl acetate (3 x 75 mL).

    • Wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and concentrate in vacuo to yield N-Boc-4-carboxypiperidine as a white solid.

  • Weinreb Amide Formation:

    • Dissolve N-Boc-4-carboxypiperidine (assuming quantitative yield from the previous step, ~77.4 mmol) in anhydrous DCM (150 mL) and cool to 0 °C.

    • Add triethylamine (2.2 equivalents) to the solution.

    • Slowly add isobutyl chloroformate (1.1 equivalents) and stir for 30 minutes at 0 °C.

    • In a separate flask, suspend N,O-dimethylhydroxylamine hydrochloride (1.1 equivalents) in DCM (50 mL) and add triethylamine (1.1 equivalents). Stir for 15 minutes at room temperature.

    • Add the N,O-dimethylhydroxylamine solution to the activated ester solution at 0 °C.

    • Allow the reaction to warm to room temperature and stir for 4 hours.

    • Wash the reaction mixture with saturated sodium bicarbonate solution and brine.

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate to give the Weinreb amide.

  • Grignard Reaction:

    • Dissolve the crude Weinreb amide in anhydrous THF (150 mL) and cool to 0 °C.

    • Add methylmagnesium bromide (1.2 equivalents) dropwise.

    • Stir the reaction at 0 °C for 2 hours.

    • Quench the reaction by the slow addition of saturated ammonium chloride solution.

    • Extract the product with ethyl acetate (3 x 100 mL).

    • Wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and concentrate.

    • Purify the crude product by flash column chromatography (silica gel, hexane:ethyl acetate gradient) to afford N-Boc-4-acetylpiperidine.

Part 2: Enantioselective Synthesis via Asymmetric Reduction

The asymmetric reduction of the prochiral N-Boc-4-acetylpiperidine is an efficient method to directly obtain the desired (S)-enantiomer. Biocatalysis, employing ketoreductases (KREDs), offers high enantioselectivity under mild reaction conditions.[5][6]

Protocol 2.1: Biocatalytic Asymmetric Reduction

Materials:

ReagentMolar Mass ( g/mol )Quantity
N-Boc-4-acetylpiperidine227.301.0 g
Ketoreductase (KRED)-e.g., 50 mg (5% w/w)
NADP⁺ or NAD⁺ (cofactor)-Catalytic amount
Glucose Dehydrogenase (GDH)-For cofactor regeneration
D-Glucose180.16~1.5 equivalents
Phosphate buffer (e.g., 100 mM, pH 7.0)-20 mL
Isopropanol (co-solvent, optional)-10-20% v/v
Ethyl acetate-For extraction

Procedure:

  • Reaction Setup:

    • In a reaction vessel, prepare a solution of phosphate buffer.

    • Add D-glucose, the NAD(P)⁺ cofactor, and the glucose dehydrogenase.

    • Add the KRED enzyme preparation.

    • Dissolve N-Boc-4-acetylpiperidine in isopropanol (if used) and add it to the buffered enzyme solution.

    • Stir the mixture at a controlled temperature (e.g., 30 °C) and monitor the reaction progress by HPLC or TLC.

  • Work-up and Purification:

    • Once the reaction is complete, saturate the aqueous phase with NaCl.

    • Extract the product with ethyl acetate (3 x 30 mL).

    • Wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and concentrate in vacuo.

    • The enantiomeric excess (ee) of the product, (1S)-1-(N-Boc-piperidin-4-yl)ethan-1-ol, should be determined by chiral HPLC analysis.

Part 3: Racemic Synthesis and Chiral Resolution

An alternative strategy involves the non-stereoselective reduction of the ketone followed by the separation of the resulting enantiomers. This is a classical and often robust method for obtaining enantiomerically pure compounds.[7][8]

Protocol 3.1: Racemic Reduction and Chiral Resolution

Materials:

ReagentMolar Mass ( g/mol )Quantity
N-Boc-4-acetylpiperidine227.305.0 g
Sodium borohydride (NaBH₄)37.831.0 g
Methanol-50 mL
L-(+)-Tartaric acid or derivative150.09Stoichiometric amount
Suitable solvent for crystallization-As needed
Sodium hydroxide (1M aq.)-As needed

Procedure:

  • Racemic Reduction:

    • Dissolve N-Boc-4-acetylpiperidine in methanol and cool to 0 °C.

    • Add sodium borohydride portion-wise, maintaining the temperature below 10 °C.

    • Stir for 1 hour at 0 °C, then allow to warm to room temperature and stir for an additional hour.

    • Quench the reaction by the slow addition of water.

    • Concentrate the mixture under reduced pressure to remove most of the methanol.

    • Extract the product with ethyl acetate, wash with brine, dry, and concentrate to yield (rac)-1-(N-Boc-piperidin-4-yl)ethan-1-ol.

  • Chiral Resolution:

    • Dissolve the racemic alcohol in a suitable solvent (e.g., ethanol, isopropanol, or a mixture).

    • In a separate flask, dissolve an equimolar amount of the chiral resolving agent (e.g., L-(+)-tartaric acid) in the same solvent, heating gently if necessary.

    • Add the resolving agent solution to the racemic alcohol solution.

    • Allow the mixture to cool slowly to room temperature, and then to 0-4 °C to promote crystallization of the less soluble diastereomeric salt.

    • Collect the crystals by filtration and wash with a small amount of cold solvent.

    • The enantiomeric purity of the resolved salt can be determined after liberating the free alcohol.

  • Liberation of the Enantiopure Alcohol:

    • Suspend the diastereomeric salt in a biphasic mixture of ethyl acetate and 1M NaOH (aq).

    • Stir until the solid dissolves.

    • Separate the organic layer, and extract the aqueous layer with ethyl acetate.

    • Combine the organic layers, wash with brine, dry, and concentrate to yield (1S)-1-(N-Boc-piperidin-4-yl)ethan-1-ol.

    • Determine the enantiomeric excess by chiral HPLC.

Part 4: Deprotection and Hydrochloride Salt Formation

The final step involves the removal of the Boc protecting group and the formation of the hydrochloride salt.[9][10]

Protocol 4.1: Boc Deprotection and Salt Formation

Materials:

ReagentQuantity
(1S)-1-(N-Boc-piperidin-4-yl)ethan-1-ol1.0 g
4M HCl in 1,4-dioxane or Methanol~5-10 mL
Diethyl etherFor precipitation

Procedure:

  • Deprotection:

    • Dissolve (1S)-1-(N-Boc-piperidin-4-yl)ethan-1-ol in a minimal amount of methanol or dioxane.

    • Add an excess of 4M HCl in dioxane (or a saturated solution of HCl in methanol) at room temperature.

    • Stir the solution for 2-4 hours, monitoring the reaction by TLC until the starting material is consumed.

  • Salt Precipitation and Isolation:

    • Concentrate the reaction mixture under reduced pressure.

    • Add diethyl ether to the residue to precipitate the hydrochloride salt.

    • Collect the solid by filtration, wash with cold diethyl ether, and dry under vacuum to yield (1S)-1-(piperidin-4-yl)ethan-1-ol hydrochloride as a white solid.

G cluster_0 Boc Deprotection Mechanism A Boc-Protected Amine B Protonated Carbonyl A->B H⁺ (from HCl) C Carbamic Acid Intermediate + tert-Butyl Cation B->C Cleavage D Free Amine + CO₂ C->D Decarboxylation E Amine Hydrochloride Salt D->E HCl

Sources

Asymmetric synthesis using (1S)-1-(piperidin-4-yl)ethan-1-ol hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Asymmetric Synthesis & Functionalization using (1S)-1-(piperidin-4-yl)ethan-1-ol hydrochloride

Executive Summary

(1S)-1-(piperidin-4-yl)ethan-1-ol hydrochloride (CAS: 2059911-70-3) is a high-value chiral building block (CBB) containing a "privileged" piperidine scaffold paired with a defined stereogenic alcohol center. This bifunctional synthon is critical in the design of next-generation kinase inhibitors (e.g., ALK, ROS1), GPCR ligands (Sigma-1, H3 receptors), and ion channel modulators.

This guide provides validated protocols for the orthogonal functionalization of this molecule. We address the specific challenge of derivatizing the secondary amine (N1) and the chiral secondary alcohol (C1') without compromising stereochemical integrity.

Chemical Properties & Handling

Table 1: Physicochemical Profile

PropertySpecificationNotes
Chemical Name (1S)-1-(piperidin-4-yl)ethan-1-ol hydrochloride
CAS Number 2059911-70-3Specific to (S)-isomer HCl salt
Molecular Weight 165.66 g/mol (HCl salt)Free base MW: 129.20 g/mol
Chirality (S)-configuration>98% ee required for API synthesis
Solubility Water, Methanol, DMSOPoor solubility in non-polar solvents (DCM, Hexane) unless free-based
pKa ~10.8 (Piperidine NH), ~14.5 (Alcohol OH)Amine is highly basic; Alcohol is nucleophilic

Handling Protocol: The hydrochloride salt is hygroscopic. Store under inert atmosphere (Argon/Nitrogen) at 2-8°C. For reactions requiring non-polar solvents (THF, Toluene), the salt must be free-based in situ or prior to use to ensure solubility and reactivity.

Strategic Functionalization Workflows

The synthetic utility of this CBB lies in its ability to serve as a "linker" or "head-group" with defined 3D geometry. The two reaction centers (Amine and Alcohol) allow for divergent synthesis.

Workflow Visualization (Graphviz)

FunctionalizationStrategy Start (1S)-1-(piperidin-4-yl) ethan-1-ol HCl FreeBase Free-Basing (Na2CO3/DCM) Start->FreeBase Step 1 N_Funct Path A: N-Functionalization (Amine Reactivity) FreeBase->N_Funct Selectivity >99% O_Funct Path B: O-Functionalization (Alcohol Reactivity) FreeBase->O_Funct Requires N-Protection RedAm Reductive Amination (Aldehydes/STAB) N_Funct->RedAm SnAr SnAr / Buchwald (Aryl Halides) N_Funct->SnAr Mitsunobu Mitsunobu Reaction (Inversion to R) O_Funct->Mitsunobu Stereoinversion Alkylation O-Alkylation (NaH) (Retention of S) O_Funct->Alkylation Stereoretention

Caption: Strategic decision tree for orthogonal functionalization. Path A is preferred for initial library generation due to chemoselectivity.

Detailed Experimental Protocols

Protocol A: In Situ Free-Basing & N-Heteroarylation (SnAr)

Application: Synthesis of ALK/ROS1 inhibitor scaffolds where the piperidine is attached to a heteroaromatic core (e.g., pyridine, pyrimidine).

Rationale: The HCl salt is insoluble in standard SnAr solvents (DMF/NMP). Using an organic base (DIPEA) is often insufficient for rapid reaction. A biphasic free-basing step is recommended for high yields.

Materials:

  • (1S)-1-(piperidin-4-yl)ethan-1-ol HCl (1.0 eq)

  • 2-Chloro-4-nitropyridine (Electrophile) (1.1 eq)

  • Potassium Carbonate (

    
    ) (3.0 eq)
    
  • Solvent: DMSO or DMF (anhydrous)

Step-by-Step Procedure:

  • Free-Basing (Optional but Recommended): Dissolve the HCl salt in minimal water. Adjust pH to >12 with 2M NaOH. Extract exhaustively with DCM:Isopropanol (3:1). Dry organic layer (

    
    ) and concentrate to afford the viscous oil free base.
    
  • Reaction Setup: In a reaction vial, suspend the free base (or HCl salt + 3 eq

    
    ) in DMF (0.2 M concentration).
    
  • Addition: Add the heteroaryl chloride (1.1 eq).

  • Conditions: Heat to 80°C for 4–6 hours. Monitor by LCMS.

    • Checkpoint: The secondary alcohol does not compete with the secondary amine for SnAr under these conditions (Amine nucleophilicity >> Alcohol).

  • Workup: Dilute with EtOAc, wash with water (x3) and brine.

  • Purification: Flash chromatography (DCM/MeOH gradient).

Mechanistic Note: The chiral center at C1' is remote from the reaction center. No racemization occurs under basic SnAr conditions.

Protocol B: Stereochemical Inversion via Mitsunobu Reaction

Application: Converting the (S)-alcohol to an (R)-ether or (R)-amine (azide) to explore Structure-Activity Relationships (SAR) in the binding pocket.

Rationale: The Mitsunobu reaction allows for the specific inversion of the chiral alcohol (Walden inversion). This is superior to SN2 displacement of sulfonates, which often suffers from competing elimination in secondary alcohols.

Materials:

  • N-Boc-(1S)-1-(piperidin-4-yl)ethan-1-ol (Must be N-protected first!)

  • Triphenylphosphine (

    
    ) (1.5 eq)
    
  • DIAD (Diisopropyl azodicarboxylate) (1.5 eq)

  • Nucleophile: Phenol (Ar-OH) or DPPA (Diphenylphosphoryl azide) (1.5 eq)

  • Solvent: Anhydrous THF

Step-by-Step Procedure:

  • N-Protection: If starting with the HCl salt, protect the nitrogen (e.g.,

    
    , 
    
    
    
    , DCM) to prevent amine interference. Isolate the N-Boc intermediate.
  • Reagent Mixing: Dissolve N-Boc-alcohol (1.0 eq),

    
     (1.5 eq), and the Nucleophile (e.g., 4-fluorophenol) in anhydrous THF under 
    
    
    
    . Cool to 0°C.
  • Activation: Dropwise add DIAD (1.5 eq) over 15 minutes. The solution will turn yellow.

  • Reaction: Allow to warm to Room Temperature (RT) and stir for 12 hours.

  • Workup: Concentrate THF. Triturate with

    
    /Hexane to precipitate triphenylphosphine oxide (
    
    
    
    ). Filter.
  • Purification: Silica gel chromatography.

  • Result: The product will be the (R)-ether (if phenol used) or (R)-azide (if DPPA used).

Self-Validating Check:

  • 1H NMR: Look for the "chiral proton" shift. The methine proton (CH-O) often shifts downfield and changes coupling constants upon inversion/substitution.

  • Chiral HPLC: Compare the product against the retention time of the starting material (derivatized) to confirm no retention occurred (which would indicate failure of the activation mechanism).

Quality Control & Analytics

To ensure the integrity of the asymmetric synthesis, chiral purity must be verified. Standard reverse-phase HPLC is insufficient.

Recommended Chiral Method:

  • Column: Chiralpak AD-H or OD-H (Amylose/Cellulose based).

  • Mobile Phase: Hexane : Isopropanol (90:10) with 0.1% Diethylamine (DEA).

    • Note: DEA is crucial to sharpen the peak of the basic piperidine.

  • Detection: UV at 210 nm (low wavelength required as the scaffold has weak chromophores unless derivatized).

References

  • Piperidine Scaffolds in Drug Discovery

    • Title: Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications.[1][2][3]

    • Source: Int. J. Mol. Sci. 2020, 21(3), 1006.
    • URL:[Link]

  • Ceritinib (ALK Inhibitor)

    • Title: Discovery of Ceritinib (LDK378), a Potent and Selective ALK Inhibitor.
    • Source: J. Med. Chem. 2013, 56, 14, 5675–5690.
    • URL:[Link]

    • Context: Describes the SAR of piperidine tails in ALK inhibitors.
  • Mitsunobu Inversion Protocols: Title: The Mitsunobu Reaction: A Starting Point for Advanced Organic Synthesis. Source: Sigma-Aldrich Technical Bulletin.
  • Compound Data & Safety

    • Title: (S)-1-(Piperidin-4-yl)ethan-1-ol hydrochloride Product Page.

    • Source: BLD Pharm / PubChem.
    • URL:[Link]

Sources

Application Note: (1S)-1-(piperidin-4-yl)ethan-1-ol Hydrochloride in Precision Drug Design

[1][2][3]

Part 1: Executive Summary & Strategic Rationale

In modern medicinal chemistry, the transition from "flat" aromatic compounds to three-dimensional, sp³-rich architectures is a critical strategy for improving clinical success rates.[1][2][3] (1S)-1-(piperidin-4-yl)ethan-1-ol hydrochloride (CAS: 2059911-70-3) represents a high-value chiral building block that addresses two major challenges in lead optimization: solubility enhancement and stereospecific target engagement .[1][4][2]

Unlike achiral piperidine linkers, this scaffold introduces a defined stereocenter at the ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">

3235
Key Pharmacophore Features[1][3][4][5][6][7][8]
  • Secondary Amine (pKa ~10-11): Serves as the primary attachment point via SNAr or Buchwald-Hartwig coupling; functions as a solubilizing group at physiological pH.[1][4][2]

  • Chiral Secondary Alcohol: Acts as a hydrogen bond donor/acceptor or a handle for further functionalization (etherification, oxidation).[2][3][5]

  • Defined Stereochemistry (S-configuration): Enables the probing of specific spatial constraints within a binding pocket, critical for structure-activity relationship (SAR) refinement.[1][4][2]

Part 2: Chemical Profile & Properties[1][4][9]

PropertyDataRelevance to Drug Design
Chemical Name (1S)-1-(piperidin-4-yl)ethan-1-ol hydrochloridePrecise nomenclature ensures reproducibility.[1][4][2]
CAS Number 2059911-70-3Unique identifier for the specific (S)-enantiomer salt.[1][4][2][6]
Molecular Weight 165.66 g/mol (HCl salt)Low MW fragment ideal for Fragment-Based Drug Design (FBDD).[1][4][2]
H-Bond Donors 2 (NH, OH)Critical for interactions with backbone carbonyls or solvent water.[2][3]
H-Bond Acceptors 2 (N, O)Facilitates key electrostatic interactions.[2][3]
Chirality (S)-EnantiomerAllows for topological exploration of binding sites.[1][4][2][3]
Fsp³ Fraction 0.86 (6/7 carbons)High sp³ content correlates with improved clinical safety profiles.[4][2][3]

Part 3: Application Protocols & Workflows

Protocol A: Heteroarylation via SNAr (Kinase/GPCR Scaffold Construction)

Context: This protocol describes the coupling of the piperidine nitrogen to an electron-deficient heteroaryl chloride (e.g., 2,4-dichloropyrimidine).[2] This is a foundational reaction in the synthesis of ALK, ROS1, and CDK inhibitors.[2][3][5]

Mechanism: Nucleophilic Aromatic Substitution (SNAr).[2][3] Critical Control: The secondary alcohol is less nucleophilic than the secondary amine, allowing for chemoselective coupling without protecting the hydroxyl group under controlled conditions.[2][3][5]

Materials:
  • (1S)-1-(piperidin-4-yl)ethan-1-ol hydrochloride (1.0 equiv)[1][4][2]

  • 2,4-Dichloropyrimidine (1.1 equiv)[1][4][2]

  • Diisopropylethylamine (DIPEA) (3.0 equiv)[4][2][5]

  • Solvent: n-Butanol or DMF (Anhydrous)[1][4][2]

Step-by-Step Methodology:
  • Dissolution: In a reaction vial, suspend (1S)-1-(piperidin-4-yl)ethan-1-ol HCl (100 mg, 0.60 mmol) in n-Butanol (2.0 mL).

  • Free Base Generation: Add DIPEA (0.31 mL, 1.8 mmol) dropwise. The suspension should clear as the free amine is generated.[2][3] Note: DIPEA acts as a proton scavenger to drive the equilibrium.[2]

  • Addition of Electrophile: Add 2,4-dichloropyrimidine (98 mg, 0.66 mmol) in one portion.

  • Thermal Activation: Heat the reaction mixture to 80°C for 4–6 hours. Monitor via LC-MS for the consumption of the amine (m/z 130 [M+H]⁺).[4][2]

    • Checkpoint: Look for the product mass (m/z ~242).[2][3] If bis-substitution is observed (reaction at both chlorides), lower temperature to 60°C.[2][3]

  • Work-up: Cool to room temperature. Remove volatiles under reduced pressure.[4][2][3] Dilute residue with EtOAc (10 mL) and wash with water (2 x 5 mL) and brine (5 mL).[2][3]

  • Purification: Purify via flash column chromatography (DCM:MeOH gradient, 0-10% MeOH).

Protocol B: Stereochemical Validation (Enantiomeric Excess Determination)

Context: Ensuring the integrity of the (S)-center is vital, as racemization can occur under harsh acidic or basic conditions.[2][3]

Method: Chiral HPLC Analysis.[4][2][3]

  • Column: Chiralpak AD-H or OD-H (4.6 x 250 mm, 5 µm).[1][4][2]

  • Mobile Phase: Hexane : Isopropanol : Diethylamine (90 : 10 : 0.1).[2][3]

  • Flow Rate: 1.0 mL/min.[4][2][3]

  • Detection: UV at 210 nm.[4][2][3]

  • Standard: Compare retention time against the racemic standard (CAS 6457-48-3). The (S)-enantiomer typically elutes distinct from the (R)-enantiomer.[1][4][2]

Part 4: Strategic Visualization

Diagram 1: Pharmacophore & Synthetic Logic

This diagram illustrates the dual-functionality of the scaffold and its application in "growing" a drug molecule from the piperidine core.[2][3]

DrugDesignLogicScaffold(1S)-1-(piperidin-4-yl)ethan-1-ol(The Core)AmineSecondary Amine(N-H)Scaffold->AmineSite AAlcoholChiral Alcohol(C-OH)Scaffold->AlcoholSite BCouplingCoupling Reaction(SNAr / Buchwald)Amine->CouplingConnects toFunctFunctionalization(Ether / Carbamate)Alcohol->FunctGrows intoTargetProtein Target(Kinase/GPCR)Coupling->TargetHinge Binder / CoreFunct->TargetSolvent Front / Specific Pocket

Caption: Functional decomposition of the scaffold showing orthogonal reaction sites for library generation.

Diagram 2: Synthetic Workflow for Library Generation

A decision tree for medicinal chemists using this building block.

SyntheticWorkflowStartStart: (1S)-1-(piperidin-4-yl)ethan-1-ol HClDecisionTarget Architecture?Start->DecisionRouteARoute A: Core Attachment(Keep OH free)Decision->RouteADirect CouplingRouteBRoute B: Side Chain Extension(Modify OH first)Decision->RouteBPre-functionalizationStepA11. SNAr with Heteroaryl Chloride(Base: DIPEA, Heat)RouteA->StepA1StepB11. N-Boc Protection(Boc2O, TEA)RouteB->StepB1StepA22. Product: Hydroxy-functionalized CoreStepA1->StepA2StepB22. Alcohol Activation(Mitsunobu / Alkylation)StepB1->StepB2StepB33. N-Boc Deprotection(HCl/Dioxane)StepB2->StepB3StepB44. Coupling to CoreStepB3->StepB4

Caption: Decision matrix for synthetic sequencing based on the desired final drug architecture.

Part 5: References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 40614391, (R)-1-(Piperidin-4-YL)ethanol. (Note: Reference for the enantiomeric series and physical properties). Retrieved from [Link][4][2][5][7]

  • Frolov, N. A., & Vereshchagin, A. N. (2023). Pharmacological Applications of Piperidine Derivatives. Encyclopedia, 3(1), 224–238.[2][3][5] (Review of piperidine pharmacophores in oncology and neurology). Retrieved from [Link]

  • Abdelshaheed, M. M., et al. (2021). Piperidine nucleus in the field of drug discovery. Future Journal of Pharmaceutical Sciences, 7, 188. (Comprehensive review of piperidine-based drug scaffolds). Retrieved from [Link]

Application Notes & Protocols: (1S)-1-(piperidin-4-yl)ethan-1-ol hydrochloride in Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Importance of Chiral Piperidines

The piperidine ring is a ubiquitous scaffold in medicinal chemistry, forming the core of numerous approved pharmaceuticals and natural products.[1][2][3] Its prevalence is due to its ability to confer favorable pharmacokinetic properties, such as improved solubility and bioavailability, while providing a versatile three-dimensional framework for interacting with biological targets. When functionalized with chiral centers, piperidine derivatives become powerful tools for creating stereospecific drugs, where often only one enantiomer is responsible for the desired therapeutic effect, while the other may be inactive or contribute to off-target toxicity.

(1S)-1-(piperidin-4-yl)ethan-1-ol hydrochloride (CAS: 2059911-70-3) is a key chiral building block that exemplifies this principle.[4] It provides a pre-installed stereocenter and a secondary amine, making it a highly valuable intermediate for the asymmetric synthesis of complex active pharmaceutical ingredients (APIs). These application notes serve as a technical guide for researchers and drug development professionals, detailing the synthesis, purification, analysis, and application of this intermediate, with an emphasis on the scientific rationale behind each protocol.

Physicochemical and Stereochemical Profile

A comprehensive understanding of the intermediate's properties is foundational to its effective use in process development and quality control.

PropertyValueSource / Rationale
IUPAC Name (1S)-1-(piperidin-4-yl)ethan-1-ol hydrochlorideStandard nomenclature
CAS Number 2059911-70-3Specific to the (S)-enantiomer hydrochloride salt[4]
Molecular Formula C₇H₁₆ClNODerived from structural analysis
Molecular Weight 165.66 g/mol Calculated from the molecular formula
Appearance White to off-white solid/powderTypical for hydrochloride salts of small organic molecules[5]
Purity ≥97% (typically by HPLC)Standard for pharmaceutical intermediates
Enantiomeric Excess (ee) ≥98%Critical for ensuring stereochemical integrity of the final API
Storage Store at 2-8°C under an inert atmosphereRecommended to prevent degradation and moisture absorption

Synthesis & Purification Strategies

The synthesis of (1S)-1-(piperidin-4-yl)ethan-1-ol hydrochloride requires a stereocontrolled approach to establish the chiral center. The most common strategy involves the asymmetric reduction of a prochiral ketone precursor.

Synthetic Workflow: Asymmetric Reduction

The primary route involves the reduction of N-protected 4-acetylpiperidine. The use of a protecting group, such as tert-butoxycarbonyl (Boc), is crucial to prevent side reactions at the piperidine nitrogen and to modulate the solubility and reactivity of the substrate.

Synthetic_Workflow Start 4-Acetylpiperidine HCl Protect N-Protection (e.g., Boc₂O) Start->Protect Base (e.g., Et₃N) Ketone N-Boc-4-acetylpiperidine Protect->Ketone Reduction Asymmetric Reduction (e.g., Chiral Catalyst + H₂ source) Ketone->Reduction Product_Boc (S)-N-Boc-1-(piperidin-4-yl)ethanol Reduction->Product_Boc Deprotection Deprotection (HCl in Dioxane/MeOH) Product_Boc->Deprotection FinalProduct (1S)-1-(piperidin-4-yl)ethan-1-ol HCl Deprotection->FinalProduct

General workflow for the synthesis of the target intermediate.

Causality Behind Experimental Choices:

  • N-Protection: The Boc group is chosen for its stability under a range of reaction conditions and its facile removal under acidic conditions, which conveniently aligns with the formation of the final hydrochloride salt.[6]

  • Asymmetric Reduction: This is the key chirality-inducing step. Methods like catalytic transfer hydrogenation using a chiral rhodium or ruthenium complex with a hydrogen source (e.g., formic acid/triethylamine) can provide high enantioselectivity.[7] This is often preferred over classical resolution, which has a theoretical maximum yield of only 50%.

Protocol: Purification by Recrystallization

Recrystallization is an effective method for purifying the final solid product, removing residual starting materials and byproducts. The choice of solvent is critical for achieving high purity and yield.

Principle: The desired compound should be highly soluble in the chosen solvent at elevated temperatures but poorly soluble at lower temperatures, while impurities remain soluble at all temperatures. A mixture of solvents is often employed to achieve this differential solubility.[2]

Step-by-Step Methodology:

  • Solvent Selection: A common and effective solvent system is a mixture of methanol and diethyl ether or ethanol-ethyl acetate.[2] Methanol/ethanol dissolves the hydrochloride salt, while the anti-solvent (ether/ethyl acetate) induces precipitation.

  • Dissolution: Transfer the crude (1S)-1-(piperidin-4-yl)ethan-1-ol hydrochloride to an appropriately sized Erlenmeyer flask. Add a minimal amount of hot methanol or ethanol to completely dissolve the solid with gentle swirling.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration to remove them.

  • Crystallization: Slowly add diethyl ether or ethyl acetate to the warm solution until it becomes slightly turbid. The onset of turbidity indicates the solution is saturated.

  • Cooling: Allow the flask to cool slowly to room temperature. Slow cooling encourages the formation of larger, purer crystals. Subsequently, place the flask in an ice bath or refrigerator (2-8°C) for at least one hour to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of cold diethyl ether or ethyl acetate to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals under vacuum to remove residual solvents.

Analytical Quality Control

Rigorous analytical testing is mandatory to validate the identity, purity, and stereochemical integrity of the intermediate before its use in API synthesis.

Analytical Workflow

Analytical_Workflow cluster_tests Analytical Tests Sample Intermediate Sample Identity Structural Identity (¹H NMR, ¹³C NMR, MS, FT-IR) Sample->Identity Purity Chemical Purity (HPLC/UPLC) Sample->Purity Chirality Chiral Purity (ee%) (Chiral HPLC) Sample->Chirality Spec Compare to Specification Identity->Spec Purity->Spec Chirality->Spec Release Release for Synthesis Spec->Release Pass Reject Reject / Repurify Spec->Reject Fail

Workflow for comprehensive quality control analysis.
Standard Analytical Protocols
MethodPurposeTypical Protocol ParametersExpected Results
Chiral HPLC Determine Enantiomeric Excess (ee)Column: Chiral stationary phase (e.g., polysaccharide-based). Mobile Phase: Isocratic mixture (e.g., Hexane/Isopropanol/Diethylamine). Detector: UV at ~210 nm.Baseline separation of (S) and (R) enantiomers. The area of the (S)-peak should be ≥99% of the total area for an ee of ≥98%.
Reverse-Phase HPLC Determine Chemical PurityColumn: C18. Mobile Phase: Gradient of water (with 0.1% formic acid) and acetonitrile/methanol. Detector: UV or Mass Spec.A single major peak corresponding to the product, with purity ≥97%.
¹H NMR Structural ConfirmationSolvent: D₂O or DMSO-d₆. Frequency: 400 MHz or higher.Signals corresponding to all protons with correct chemical shifts, multiplicities, and integrations.
Mass Spec (ESI+) Confirm Molecular WeightMode: Electrospray Ionization (Positive).Detection of the molecular ion [M+H]⁺ for the free base at m/z 130.2.

Application in Pharmaceutical Synthesis: N-Alkylation

A primary application of this intermediate is the nucleophilic substitution reaction at the piperidine nitrogen. The secondary amine acts as a nucleophile to displace a leaving group on an electrophile, forming a new C-N bond. This is a key step in building more complex molecules.

Example Reaction Scheme

Here we describe a representative N-alkylation using 5-(2-Bromoethyl)-2,3-dihydrobenzofuran (CAS: 127264-14-6), a common electrophilic intermediate.[8][9][10]

Sources

Application Notes and Protocols for the Derivatization of (1S)-1-(piperidin-4-yl)ethan-1-ol hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive technical guide for the derivatization of (1S)-1-(piperidin-4-yl)ethan-1-ol hydrochloride, a valuable chiral building block in contemporary drug discovery. The strategic modification of this scaffold is crucial for the development of novel therapeutic agents with optimized pharmacological profiles.[1] This guide details robust and reproducible protocols for the selective N-alkylation of the piperidine nitrogen and O-functionalization of the secondary alcohol. The methodologies presented herein are designed to be accessible to researchers, scientists, and drug development professionals, offering insights into reaction mechanisms, experimental design, and product characterization.

Introduction: The Strategic Importance of (1S)-1-(piperidin-4-yl)ethan-1-ol in Medicinal Chemistry

(1S)-1-(piperidin-4-yl)ethan-1-ol hydrochloride is a bifunctional chiral molecule that serves as a cornerstone in the synthesis of a diverse array of biologically active compounds. The piperidine moiety is a privileged scaffold in medicinal chemistry, appearing in numerous FDA-approved drugs due to its favorable pharmacokinetic properties and its ability to engage with a wide range of biological targets.[2][3] The presence of a secondary alcohol and a secondary amine provides two distinct handles for chemical modification, allowing for the systematic exploration of chemical space to enhance potency, selectivity, and metabolic stability. The derivatization of this scaffold has been instrumental in the development of ligands for G-protein coupled receptors (GPCRs), ion channels, and enzymes.[1]

This guide will explore two primary avenues of derivatization: modification of the piperidine nitrogen and functionalization of the secondary alcohol. For each pathway, we will provide detailed, field-tested protocols, explain the underlying chemical principles, and present expected outcomes.

Derivatization of the Piperidine Nitrogen: N-Alkylation Strategies

The secondary amine of the piperidine ring is a key site for introducing structural diversity. N-alkylation allows for the modulation of basicity (pKa), lipophilicity (logP), and steric bulk, all of which can profoundly influence a compound's interaction with its biological target and its ADME (absorption, distribution, metabolism, and excretion) properties. Two highly effective methods for N-alkylation are reductive amination and direct alkylation.

Reductive Amination: A Versatile Approach for N-Alkylation

Reductive amination is a robust and widely employed method for the N-alkylation of secondary amines.[4][5][6] The reaction proceeds through the formation of an iminium ion intermediate from the condensation of the amine with an aldehyde or ketone, followed by in-situ reduction to the corresponding tertiary amine. This one-pot procedure is highly efficient and tolerates a wide range of functional groups.

  • Choice of Reducing Agent: Sodium triacetoxyborohydride (NaBH(OAc)₃) is the preferred reducing agent for this transformation.[5] It is milder and more selective than other common hydrides like sodium borohydride (NaBH₄) or sodium cyanoborohydride (NaBH₃CN), reducing the iminium ion in preference to the carbonyl starting material. Its use also circumvents the need for pH control that is often required with NaBH₃CN.

  • Solvent Selection: Anhydrous dichloromethane (DCM) or 1,2-dichloroethane (DCE) are excellent solvents for reductive amination as they are non-protic and effectively solubilize the reactants and intermediates.[5]

  • Reaction Monitoring: Thin-layer chromatography (TLC) is a simple and effective technique to monitor the progress of the reaction by observing the consumption of the starting amine and the appearance of the product spot.

  • Preparation: To a stirred solution of (1S)-1-(piperidin-4-yl)ethan-1-ol hydrochloride (1.0 eq) and triethylamine (1.2 eq) in anhydrous dichloromethane (DCM, 10 mL/mmol) at room temperature, add benzaldehyde (1.1 eq). The triethylamine is added to neutralize the hydrochloride salt and liberate the free amine.

  • Iminium Ion Formation: Stir the mixture at room temperature for 30-60 minutes to facilitate the formation of the iminium ion intermediate.

  • Reduction: Add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq) portion-wise over 15 minutes. An exothermic reaction may be observed.

  • Reaction Progression: Continue stirring the reaction mixture at room temperature for 12-16 hours.

  • Work-up: Upon completion (as monitored by TLC), quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

  • Extraction: Separate the organic layer and extract the aqueous layer with DCM (3 x volume of the aqueous layer).

  • Purification: Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate (Na₂SO₄). Filter the mixture and concentrate the filtrate under reduced pressure. The crude product can be purified by silica gel column chromatography using a suitable eluent system (e.g., a gradient of methanol in dichloromethane) to afford the pure N-benzyl derivative.

ParameterExpected Value
Yield 80-95%
Purity (by LC-MS) >95%
¹H NMR Consistent with the formation of the N-benzyl product.
Direct N-Alkylation with Alkyl Halides

Direct alkylation with an alkyl halide is another common method for modifying the piperidine nitrogen.[2][7] This reaction proceeds via a nucleophilic substitution (Sₙ2) mechanism where the lone pair of the nitrogen atom attacks the electrophilic carbon of the alkyl halide.

  • Choice of Base: A non-nucleophilic base such as potassium carbonate (K₂CO₃) or N,N-diisopropylethylamine (DIPEA) is essential to neutralize the hydrohalic acid formed during the reaction, driving the equilibrium towards the product.[2][7]

  • Solvent: A polar aprotic solvent like acetonitrile (MeCN) or dimethylformamide (DMF) is ideal for this reaction as it can solvate the ions formed and does not interfere with the nucleophilic attack.

  • Reactivity of Halides: The reactivity of the alkyl halide follows the order I > Br > Cl. For less reactive alkyl chlorides or bromides, the addition of a catalytic amount of sodium or potassium iodide can enhance the reaction rate through the Finkelstein reaction.[5]

  • Setup: In a round-bottom flask, suspend (1S)-1-(piperidin-4-yl)ethan-1-ol hydrochloride (1.0 eq) and anhydrous potassium carbonate (2.5 eq) in anhydrous acetonitrile (15 mL/mmol).

  • Reagent Addition: Add ethyl iodide (1.2 eq) to the suspension.

  • Reaction: Heat the reaction mixture to 60-70 °C and stir for 6-12 hours. Monitor the reaction progress by TLC.

  • Work-up: After the reaction is complete, cool the mixture to room temperature and filter off the inorganic salts.

  • Purification: Concentrate the filtrate under reduced pressure. Dissolve the residue in ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate to yield the crude product. Further purification can be achieved by column chromatography if necessary.

ParameterExpected Value
Yield 75-90%
Purity (by LC-MS) >95%
¹³C NMR Appearance of new signals corresponding to the N-ethyl group.

Derivatization of the Secondary Alcohol: O-Functionalization

The secondary hydroxyl group on the ethan-1-ol substituent provides another site for diversification. Common derivatization strategies include O-acylation to form esters and O-alkylation to form ethers. These modifications can impact hydrogen bonding capacity, polarity, and metabolic stability.

O-Acylation to Form Esters

Acylation of the secondary alcohol is a straightforward method to introduce an ester functionality.[8][9] This is typically achieved using an acylating agent such as an acid chloride or anhydride in the presence of a base.

  • Acylating Agent: Acetic anhydride is a common and effective reagent for acetylation.[10] For the introduction of other acyl groups, the corresponding acid chloride or anhydride can be used.

  • Catalyst/Base: Pyridine can serve as both a solvent and a base to neutralize the acid byproduct.[10] For more sterically hindered alcohols or less reactive acylating agents, a catalytic amount of 4-(dimethylamino)pyridine (DMAP) can significantly accelerate the reaction rate.[8]

Note: It is advisable to first protect the piperidine nitrogen before proceeding with O-acylation to avoid competitive N-acylation.

  • Preparation: Dissolve (1S)-1-(1-benzylpiperidin-4-yl)ethan-1-ol (1.0 eq) in dry pyridine (5 mL/mmol) under an inert atmosphere (e.g., nitrogen or argon).

  • Acylation: Cool the solution to 0 °C in an ice bath and add acetic anhydride (1.5 eq) dropwise.

  • Reaction: Allow the reaction to warm to room temperature and stir for 4-8 hours, monitoring by TLC.

  • Quenching: Quench the reaction by the slow addition of methanol.

  • Work-up: Remove the pyridine by co-evaporation with toluene under reduced pressure. Dissolve the residue in ethyl acetate and wash sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. The crude product can be purified by silica gel chromatography.

ParameterExpected Value
Yield 85-98%
Purity (by LC-MS) >98%
IR Spectroscopy Appearance of a strong C=O stretch around 1735 cm⁻¹.
O-Alkylation to Form Ethers (Williamson Ether Synthesis)

The Williamson ether synthesis is a classic and reliable method for forming ethers.[11] It involves the deprotonation of the alcohol to form an alkoxide, which then acts as a nucleophile to displace a halide from an alkyl halide.

  • Base: A strong base such as sodium hydride (NaH) is required to deprotonate the secondary alcohol to form the corresponding alkoxide.

  • Solvent: Anhydrous polar aprotic solvents like tetrahydrofuran (THF) or dimethylformamide (DMF) are used to dissolve the reactants and facilitate the Sₙ2 reaction.

  • Temperature: The reaction is often performed at room temperature or with gentle heating to drive it to completion.

Note: The piperidine nitrogen should be protected prior to this reaction.

  • Alkoxide Formation: To a stirred suspension of sodium hydride (60% dispersion in mineral oil, 1.5 eq) in anhydrous THF (10 mL/mmol) at 0 °C under an inert atmosphere, add a solution of (1S)-1-(1-benzylpiperidin-4-yl)ethan-1-ol (1.0 eq) in anhydrous THF dropwise.

  • Reaction with Alkyl Halide: After the evolution of hydrogen gas ceases (approximately 30 minutes), add methyl iodide (1.2 eq) dropwise at 0 °C.

  • Completion: Allow the reaction mixture to warm to room temperature and stir for 12-18 hours.

  • Quenching: Carefully quench the reaction by the slow addition of water at 0 °C.

  • Extraction: Extract the product with ethyl acetate. Wash the combined organic layers with water and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.

ParameterExpected Value
Yield 60-80%
Purity (by LC-MS) >95%
¹H NMR Appearance of a singlet corresponding to the methoxy protons around 3.3 ppm.

Experimental Workflows and Diagrams

To visually represent the derivatization strategies, the following workflows are provided.

Derivatization_Workflow cluster_N_Alkylation N-Alkylation of Piperidine Start_N (1S)-1-(piperidin-4-yl)ethan-1-ol hydrochloride Reductive_Amination Reductive Amination (Aldehyde/Ketone, NaBH(OAc)₃) Start_N->Reductive_Amination Direct_Alkylation Direct Alkylation (Alkyl Halide, Base) Start_N->Direct_Alkylation Product_N N-Alkyl Derivative Reductive_Amination->Product_N Direct_Alkylation->Product_N

Caption: Workflow for N-Alkylation of the Piperidine Ring.

O_Functionalization_Workflow cluster_O_Functionalization O-Functionalization of Secondary Alcohol Start_O N-Protected (1S)-1-(piperidin-4-yl)ethan-1-ol O_Acylation O-Acylation (Acyl Halide/Anhydride, Base) Start_O->O_Acylation O_Alkylation O-Alkylation (Alkyl Halide, Strong Base) Start_O->O_Alkylation Product_O_Ester Ester Derivative O_Acylation->Product_O_Ester Product_O_Ether Ether Derivative O_Alkylation->Product_O_Ether

Caption: Workflow for O-Functionalization of the Secondary Alcohol.

Conclusion

The protocols detailed in this application note provide a robust framework for the derivatization of (1S)-1-(piperidin-4-yl)ethan-1-ol hydrochloride. By leveraging these well-established synthetic methodologies, researchers can efficiently generate diverse libraries of novel compounds for biological evaluation. The careful selection of reagents and reaction conditions, as outlined, will enable the targeted modification of this versatile scaffold, ultimately facilitating the discovery of new and improved therapeutic agents.

References

  • BenchChem. (2025).
  • BenchChem. (2025). Application Notes and Protocols for N-alkylation of N-(4-chlorophenyl)piperidin-4-amine.
  • Zheng, G. et al. (2014). Reductive Transamination of Pyridinium Salts to N-Aryl Piperidines. Journal of Organic Chemistry.
  • BenchChem. (2025). Application Notes and Protocols: N-Alkylation of Piperidin-4-amine with Furfuryl Chloride.
  • Matassini, C. et al. (2017). Reductive Amination Routes in the Synthesis of Piperidine IminoSugars. Molecules.
  • Various Authors. (2017). Procedure for N-alkylation of Piperidine?
  • Bhadra, S. et al. (2017). Iron-Catalyzed Selective Etherification and Transetherification Reactions Using Alcohols. ACS Omega.
  • Matassini, C. et al. (2015). The double reductive amination approach to the synthesis of polyhydroxypiperidines. Arkivoc.
  • Bhadra, S. et al. (2018). Iron-Catalyzed Selective Etherification and Transetherification Reactions Using Alcohols. ACS Omega.
  • Prasad, S. B. et al. (2017). Diphenyl(piperidin-4-yl)methanol Derivatives as an Antimicrobial Agents. Semantic Scholar.
  • Tajbakhsh, M. et al. (2009). One-Pot reductive amination of carbonyl compounds and reductive N-alkylation of amines with zirconium borohydride–piperazine. Iranian Journal of Organic Chemistry.
  • Ashenhurst, J. (2014).
  • Organic Chemistry Portal. (n.d.).
  • Various Authors. (n.d.). Acylation of Alcohols and Amines. Science of Synthesis.
  • BenchChem. (2025). Application of Ethyl-piperidin-4-ylmethyl-amine Scaffold in Medicinal Chemistry.
  • Organic Chemistry Portal. (n.d.). Acetic Acid Esters - Protecting Groups.
  • Khan, I. et al. (2023). A Brief Review: Advancement in the Synthesis of Amine through the Leuckart Reaction.
  • Glycoscience Protocols. (2021). O-Acetylation using acetic anhydride in pyridine.
  • O'Neill, J. C. et al. (2025). Selective endo-Cyclic α-Functionalization of Saturated N-Alkyl Piperidines. The Journal of Organic Chemistry.
  • Chem-Impex. (n.d.). (4-Piperidin-4-yl-phenyl)methanol hydrochloride.
  • CymitQuimica. (n.d.). 1-(Piperidin-4-yl)ethan-1-ol.
  • Sigma-Aldrich. (n.d.). 4-Piperidinemethanol.
  • BIOSYNCE. (n.d.). 1-(Piperidin-4-yl)ethanone Hydrochloride CAS 89895-06-7.
  • BYJU'S. (n.d.).
  • Mulla, S. et al. (2012). Highly Efficient Cobalt (II) Catalyzed O-Acylation of Alcohols and Phenols under Solvent-Free Conditions.
  • ResearchGate. (n.d.). Structure of diphenyl(piperidine-4-yl)
  • Ghorbani-Vaghei, R. et al. (2019). Acetylation of Alcohols, Amines, Phenols, Thiols under Catalyst and Solvent-Free Conditions. Molbank.
  • American Elements. (n.d.). 1-(morpholin-4-yl)-2-(piperidin-4-yl)ethan-1-one hydrochloride.
  • BLDpharm. (n.d.). (S)-1-(Piperidin-4-yl)ethan-1-ol hydrochloride.
  • Jackson, R. F. W. et al. (2010). Synthesis of Novel Piperidine Building Blocks and their Use for the Preparation of Donepezil Analogues. University of Sheffield.
  • PubChem. (n.d.). 1-(piperidin-4-yl)-1H-indole hydrochloride.
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  • Arulraj, R. et al. (2021).
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  • DTIC. (2025). Piperidine Synthesis.
  • Saw, Y. L. (2025). THE USE OF N-(4-AMINOPHENYL)PIPERIDINE DERIVATIZATION TO IMPROVE ORGANIC ACID DETECTION AND SEPARATION BY SUPERCRITICAL FLUID CHROMATOGRAPHY-MASS SPECTROMETRY. Rowan Digital Works.
  • Higashi, T. et al. (2025). (S)-1-(1-Methylpyridin-2-yl)-3-aminopiperidine as a novel derivatization reagent capable of enantiomeric separation and enhanced ESI-MS/MS detection for chiral carboxylic acids.
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Esterification of (1S)-1-(piperidin-4-yl)ethan-1-ol hydrochloride methods

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Strategic Esterification Protocols for (1S)-1-(piperidin-4-yl)ethan-1-ol Hydrochloride

Executive Summary

The esterification of (1S)-1-(piperidin-4-yl)ethan-1-ol hydrochloride presents a classic chemoselectivity challenge in organic synthesis: distinguishing between a secondary alcohol and a secondary amine. While the amine is generally more nucleophilic, the starting material is provided as the hydrochloride salt (


), which renders the nitrogen non-nucleophilic in situ.[1]

This guide outlines two distinct, high-fidelity protocols to achieve O-acylation with retention of the (1S) stereocenter:

  • Method A (Direct Acidic Acylation): Exploits the "Proton Shield" effect for simple acyl groups (Acetyl, Benzoyl) without protecting groups.[1]

  • Method B (The N-Boc "Mask & Couple" Route): The industry gold standard for coupling complex pharmacophores or chiral acids, ensuring 100% regioselectivity.

Substrate Analysis & Critical Parameters

FeatureSpecificationSynthetic Implication
Substrate (1S)-1-(piperidin-4-yl)ethan-1-ol HClHygroscopic solid. Store in desiccator.
Nucleophile 1 Secondary Amine (Piperidine)pKa ~11.[1]0. Highly nucleophilic if neutralized.
Nucleophile 2 Secondary Alcohol (Chiral)pKa ~16-17. Less nucleophilic; requires activation.[1]
Stereocenter (1S) ConfigurationRisk of racemization via

or elimination (E1) if heated in strong acid.[1]
Salt Form HydrochlorideNitrogen is protonated (

).[1] Must remain protonated for direct O-selectivity.

Decision Matrix: Selecting the Right Protocol

Before beginning, select the method based on your acylating agent.[2][1]

EsterificationDecision Start Start: (1S)-1-(piperidin-4-yl) ethan-1-ol HCl AcylType Identify Acylating Agent Start->AcylType Simple Simple Acid Chloride/Anhydride (Acetyl, Benzoyl, Tosyl) AcylType->Simple High Reactivity Complex Complex Carboxylic Acid (Drug fragment, Amino acid) AcylType->Complex Low Reactivity / Sensitive MethodA METHOD A: Direct Acidic Acylation (Proton Shield) Simple->MethodA MethodB METHOD B: N-Protection Route (Boc-Masking) Complex->MethodB

Figure 1: Strategic decision tree for selecting the optimal esterification pathway.

Method A: Direct Acidic Acylation (The "Proton Shield" Protocol)[2]

Principle: By maintaining a highly acidic medium, the piperidine nitrogen remains protonated (


) and chemically inert.[2][1] The secondary alcohol, however, can attack highly reactive electrophiles like acid chlorides or anhydrides.[2][1]

Best For: Acetylation, Benzoylation, or simple aliphatic esters.[1]

Protocol Steps:
  • Preparation:

    • Charge a flame-dried round-bottom flask with (1S)-1-(piperidin-4-yl)ethan-1-ol HCl (1.0 equiv).

    • Suspend in Glacial Acetic Acid or TFA (Concentration: 0.5 M).[1] Note: Do not use basic solvents like Pyridine or TEA, as they will free the amine.[1]

  • Acylation:

    • Cool the mixture to 0 °C.

    • Add Acyl Chloride (e.g., Acetyl Chloride) (3.0 - 5.0 equiv) dropwise.[2][1]

    • Mechanistic Insight: The excess acid chloride reacts with the solvent (if AcOH) to form mixed anhydrides or reacts directly with the alcohol.[1] The HCl generated ensures the amine remains protonated.

  • Reaction:

    • Allow to warm to Room Temperature (25 °C). Stir for 4–12 hours.

    • Monitoring: Check via LC-MS. TLC is difficult due to the polarity of the salt. Look for the mass shift of +Acyl.

  • Workup (Critical for Selectivity):

    • Option 1 (Precipitation): Add diethyl ether (

      
      ) directly to the reaction mixture.[1] The product often precipitates as the hydrochloride salt.[3] Filter and wash with ether.
      
    • Option 2 (Aqueous): Concentrate in vacuo to remove excess acid chloride.[1] Dissolve residue in water. Carefully adjust pH to ~4-5 (do not go >9 or O-to-N acyl migration may occur). Extract with DCM if the ester is lipophilic enough.

Yield Expectation: 85-95% Stereochemical Risk: Low (Retention of Configuration).

Method B: The N-Protection Route (The "Gold Standard")

Principle: For coupling with complex carboxylic acids (e.g., using EDC/NHS), the amine must be neutralized, which makes it nucleophilic.[2][1] Therefore, we must chemically mask the nitrogen with a Boc group, perform the esterification, and then deprotect.[1]

Best For: Coupling with drug intermediates, chiral acids, or expensive reagents.[2][1]

Workflow Diagram

BocRoute Step1 1. N-Protection (Boc2O / Et3N) Step2 2. O-Esterification (R-COOH / EDC / DMAP) Step1->Step2 Intermediate 1 Step3 3. N-Deprotection (HCl / Dioxane) Step2->Step3 Intermediate 2 Product Final Ester HCl Salt Step3->Product

Figure 2: Three-step workflow for high-precision ester synthesis.

Detailed Protocol:

Step 1: N-Boc Protection

  • Suspend (1S)-1-(piperidin-4-yl)ethan-1-ol HCl (1.0 equiv) in DCM (0.2 M).

  • Add Triethylamine (

    
    )  (2.2 equiv) to neutralize the salt.[1]
    
  • Add

    
      (1.1 equiv).[1] Stir at RT for 2 hours.
    
  • Wash with water, dry over

    
    , and concentrate.[2][1]
    
  • Result:tert-butyl 4-((1S)-1-hydroxyethyl)piperidine-1-carboxylate .

Step 2: Steglich Esterification (O-Acylation)

  • Dissolve the N-Boc intermediate (1.0 equiv) in anhydrous DCM.

  • Add the Carboxylic Acid (R-COOH) (1.1 equiv).

  • Add EDC.HCl (1.2 equiv) and DMAP (0.1 equiv, catalyst).[2][1]

  • Stir at RT for 12–18 hours.

  • Validation: Monitor TLC for disappearance of the alcohol.

  • Workup: Wash with 1N HCl (removes DMAP/EDC urea), then Sat.

    
    . Concentrate.
    

Step 3: Deprotection

  • Dissolve the ester intermediate in 4M HCl in Dioxane (10 equiv).

  • Stir at RT for 1–2 hours.

  • Concentrate in vacuo.[1]

  • Triturate the solid with

    
     to remove organic impurities.
    
  • Final Product:(1S)-1-(piperidin-4-yl)ethyl ester hydrochloride .

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
N-Acylation Observed (Method A)pH became basic or insufficient acid used.Ensure reaction is run in acidic media (AcOH/TFA). Do not use amine bases.[1]
Racemization

pathway activated by heat/strong acid.[1]
Keep temperature <40 °C. Avoid

; use HCl gas or TFA.[1]
Low Conversion (Method B)Steric hindrance at secondary alcohol.[1]Increase DMAP to 0.5 equiv or switch coupling agent to HATU (requires base, so only valid for Method B).[2][1]
O-to-N Migration Occurs during workup if pH > 8.Keep workup pH slightly acidic (pH 5-6). Store product as HCl salt, not free base.[1]

References

  • Chemoselective Acylation in Acidic Media

    • Title: Chemoselective O-acylation of hydroxyamino acids and amino alcohols under acidic reaction conditions.[4]

    • Source: Beilstein J. Org.[1][4] Chem. 2015, 11, 446–468.[1][4]

    • URL:[Link][1]

  • Steglich Esterification (General Protocol)

    • Title: Esterification of Alcohols with Carboxylic Acids using EDC/DMAP.
    • Source: Organic Syntheses, Coll.[1] Vol. 6, p. 101.[1]

    • URL:[Link] (General Reference)[2][1]

  • Piperidine Ethanol Derivatives in Drug Synthesis

    • Title: Synthesis of Aminoethyl‐Substituted Piperidine Derivatives as σ1 Receptor Ligands.[5]

    • Source: ChemMedChem 2022, 17, e202100735.[2][1][5]

    • URL:[Link][1]

  • Enzymatic Resolution (Alternative Approach)

    • Title: Enzymatic Kinetic Resolution of 2-Piperidineethanol.
    • Source: Molecules 2013, 18(9), 10653-10668.[2][1]

    • URL:[Link][2][1]

Sources

Troubleshooting & Optimization

Technical Support Center: Purification of (1S)-1-(piperidin-4-yl)ethan-1-ol HCl

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide addresses the purification, handling, and troubleshooting of (1S)-1-(piperidin-4-yl)ethan-1-ol hydrochloride (CAS: 2059911-70-3). This molecule is a critical chiral building block, often utilized in the synthesis of kinase inhibitors (e.g., ALK, CDK pathways) where the stereochemistry of the hydroxyethyl tail dictates binding affinity.

The guide prioritizes the hydrochloride salt form , which presents unique challenges regarding hygroscopicity, polymorphism, and enantiomeric enrichment.

Part 1: Critical Quality Attributes & Strategic Overview

Before initiating purification, characterize your crude material. The purification strategy diverges based on whether the impurity is chemical (regioisomers, inorganic salts) or stereochemical (the (1R)-enantiomer).

Target Specifications
AttributeSpecificationRationale
Appearance White to off-white crystalline solidColor indicates oxidation (N-oxide formation) or trace metal contamination.[1]
Enantiomeric Excess (ee) > 98.0%Critical for pharmaceutical intermediates; HCl recrystallization has limited chiral upgrading capacity compared to tartrate resolution.
Chemical Purity (HPLC) > 99.0%Removal of the ketone precursor (1-(piperidin-4-yl)ethanone) is essential.
Water Content (KF) < 1.0%Piperidine salts are hygroscopic; excess water causes "oiling out" during crystallization.
Purification Decision Matrix

Use the following logic flow to determine the correct protocol.

PurificationStrategy Start Crude (1S)-1-(piperidin-4-yl)ethan-1-ol HCl CheckEE Check Enantiomeric Excess (ee) Start->CheckEE LowEE ee < 95% CheckEE->LowEE Chiral Impurity HighEE ee > 95% CheckEE->HighEE Chemical Impurity Only FreeBase Convert to Free Base LowEE->FreeBase Resin Resin Slurry (Optional) Remove Color/Metals HighEE->Resin Resolution Classical Resolution (D-Tartaric Acid / L-DBTA) FreeBase->Resolution SaltForm Re-form HCl Salt Resolution->SaltForm Recryst Recrystallization Protocol A (EtOH/EtOAc) SaltForm->Recryst Final Pure (1S)-HCl Salt Recryst->Final Resin->Recryst

Figure 1: Decision matrix for selecting the appropriate purification pathway based on enantiomeric purity.

Part 2: Troubleshooting Guides (FAQ Format)

Scenario A: The "Oiling Out" Phenomenon

Problem: During recrystallization, the product separates as a sticky oil or gum at the bottom of the flask rather than forming crystals. Root Cause:

  • Water Contamination: Piperidine HCl salts are extremely soluble in water. Even trace moisture in your "dry" alcohol can force the salt into a hydrated oil phase.

  • Too Fast Cooling: Rapid temperature drops trap impurities and solvent, preventing lattice formation.

  • Wrong Solvent Polarity: The dielectric constant of the anti-solvent is too low (e.g., Hexane) causing immediate crash-out.

Solution (The "Double-Solvent" Fix):

  • Switch Anti-solvent: Replace Hexane/Heptane with Ethyl Acetate (EtOAc) or Methyl tert-butyl ether (MTBE) . These are slightly more polar and allow for better crystal growth modulation.

  • Azeotropic Drying: If the crude is wet, dissolve in absolute ethanol and rotovap to dryness twice to remove water as an azeotrope before attempting crystallization.

  • Seeding: Retain a small amount of crude solid. Once the hot solution becomes slightly cloudy, add the seed crystal at that temperature (do not cool yet) and stir for 30 minutes.

Scenario B: Low Enantiomeric Excess (ee)

Problem: The HCl salt was recrystallized, but the ee remains stuck at 92-94%. Root Cause: HCl salts of amines often form conglomerates or solid solutions where the crystal lattice accommodates both enantiomers, making chiral upgrading via simple crystallization inefficient. Solution: Do not persist with HCl recrystallization. You must switch the counter-ion.

  • Neutralize to the free base using NaOH/DCM extraction.

  • Perform a Classical Resolution using a chiral acid. For piperidine alcohols, Di-benzoyl-L-tartaric acid (L-DBTA) or (S)-Mandelic acid are historically effective [1].

  • Crystallize the tartrate salt to >99% ee.

  • Crack the salt with base and re-form the HCl salt.

Scenario C: Colored Impurities

Problem: The product is yellow/brown, likely due to oxidation of the piperidine nitrogen (N-oxide formation). Solution:

  • Activated Carbon: Add 5 wt% activated charcoal (e.g., Darco G-60) to the hot ethanolic solution. Stir for 15 mins, then filter hot through Celite.

  • Warning: Do not use carbon if you are struggling with yield; carbon can adsorb the piperidine product.

Part 3: Detailed Experimental Protocols

Protocol A: Recrystallization of (1S)-1-(piperidin-4-yl)ethan-1-ol HCl

Use this protocol for chemical purification when ee is already acceptable (>95%).

Reagents:

  • Solvent A: Absolute Ethanol (EtOH) - Must be anhydrous.

  • Solvent B (Anti-solvent): Ethyl Acetate (EtOAc) or MTBE.

Step-by-Step:

  • Dissolution: Place 10.0 g of crude HCl salt in a 250 mL round-bottom flask.

  • Add Solvent A (EtOH) (approx. 30-40 mL) and heat to reflux (78°C).

    • Note: If not fully dissolved after 50 mL, add methanol dropwise until clear.

  • Filtration (Optional): If insoluble particles (inorganic salts) are visible, filter hot through a sintered glass funnel.

  • Nucleation Point: While maintaining reflux, add Solvent B (EtOAc) dropwise via an addition funnel.

    • Stop addition immediately when a persistent turbidity (cloudiness) is observed.

    • Add 1-2 mL of Solvent A to clear the solution back to transparent.

  • Crystallization: Remove from heat. Allow the flask to cool to room temperature slowly (over 2 hours) with gentle stirring.

    • Critical: Do not use an ice bath yet.

  • Finishing: Once a heavy crop of crystals forms at RT, cool to 0-4°C for 1 hour.

  • Isolation: Filter under vacuum (Buchner funnel). Wash the cake with cold EtOAc/EtOH (3:1 mixture).

  • Drying: Dry in a vacuum oven at 40°C for 12 hours. Piperidine salts hold solvent tenaciously.

Protocol B: Analytical Chiral HPLC Method

To verify the (1S) vs (1R) ratio.

ParameterCondition
Column Daicel Chiralpak IC or AD-H (Amylose-based columns work best for this structure) [2].
Mobile Phase n-Hexane : Isopropanol : Diethylamine (80 : 20 : 0.1)
Flow Rate 1.0 mL/min
Detection UV @ 210 nm (Low wavelength needed due to lack of strong chromophores)
Sample Prep Dissolve HCl salt in mobile phase; add 1 drop of NaOH if using normal phase to ensure free base form, OR use Polar Organic Mode (Acetonitrile/MeOH/TFA) if analyzing the salt directly.

Part 4: Mechanism of Action & Rationale

Why the HCl Salt is Difficult

The (1S)-1-(piperidin-4-yl)ethan-1-ol molecule possesses a secondary amine and a secondary alcohol.

  • Hydrogen Bonding: The alcohol and amine groups create a complex hydrogen-bonding network. In the solid state, this can lead to the formation of polymorphs . The "oiling out" is often a metastable amorphous phase forming before the stable crystalline lattice.

  • Solubility: The HCl salt is highly polar. It is insoluble in non-polar solvents (Hexane, Toluene) but too soluble in Methanol. The Ethanol/Ethyl Acetate system balances this polarity window perfectly [3].

Visualizing the Recrystallization Workflow

RecrystallizationFlow Step1 1. Dissolve in Hot EtOH (Reflux, >78°C) Step2 2. Add Anti-Solvent (EtOAc) Until Turbid Step1->Step2 Step3 3. Clarify Add 1-2mL EtOH to clear Step2->Step3 Step4 4. Slow Cool RT for 2 hours Step3->Step4 Critical: Slow Rate Step5 5. Ice Bath 0°C for 1 hour Step4->Step5 Step6 6. Filter & Dry Vacuum Oven 40°C Step5->Step6

Figure 2: Step-by-step recrystallization workflow for the HCl salt.

References

  • Chiral Resolution of Piperidine Alcohols: US Patent 2008/0051579 A1 describes the resolution of the analogous 2-piperidin-2-yl-ethanol using chiral acids, establishing the protocol for amine-alcohol resolutions.

  • Chiral HPLC Method Development: Sigma-Aldrich Technical Guide on Chiral HPLC. Polysaccharide columns (AD/IC) are standard for amino-alcohols.

  • Crystallization Solvent Selection: "Common Solvents for Crystallization," University of Pittsburgh. Confirms Ethanol/Ether (or EtOAc) systems for polar amine salts.

  • Molecule Identification: PubChem Entry for 2-(piperidin-4-yl)ethanol hydrochloride (Structural isomer/analog reference for physical properties).

Sources

Technical Support Center: Troubleshooting Diastereomeric Separation of (1S)-1-(piperidin-4-yl)ethan-1-ol Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the diastereomeric separation of (1S)-1-(piperidin-4-yl)ethan-1-ol derivatives. This guide is designed for researchers, scientists, and drug development professionals who are navigating the complexities of separating these specific, yet common, chiral molecules. The inherent basicity of the piperidine nitrogen and the hydrogen-bonding capabilities of the hydroxyl group present unique challenges and opportunities in chromatographic and crystallization-based separations.

This document provides in-depth, experience-driven advice in a direct question-and-answer format to address the specific issues you may encounter.

Frequently Asked Questions (FAQs)

Q1: Why is separating the diastereomers of my N-substituted (1S)-1-(piperidin-4-yl)ethan-1-ol derivative so difficult?

A1: The core challenge lies in the subtle physicochemical differences between the diastereomers. While diastereomers, unlike enantiomers, have different physical properties, these differences can be minimal. The (1S)-1-(piperidin-4-yl)ethan-1-ol scaffold contains two chiral centers: one at C1 of the ethanol group and another at C4 of the piperidine ring (assuming substitution on the ring creates a stereocenter). The separation is influenced by:

  • Conformational Rigidity: The piperidine ring exists in a chair conformation, which can limit the differential presentation of functional groups to the stationary phase.[1]

  • Proximity of Stereocenters: The relative orientation of the hydroxyl group and the substituent on the piperidine ring dictates the overall molecular shape and polarity, which may not differ significantly between diastereomers.

  • Strong Interactions: The basic piperidine nitrogen and the polar hydroxyl group can cause strong, sometimes undesirable, interactions with stationary phases, leading to peak tailing and poor resolution.

Q2: Do I need a chiral stationary phase (CSP) to separate diastereomers?

A2: Not necessarily. Because diastereomers have distinct physical properties, they can often be separated on standard, achiral stationary phases like C18, Phenyl, or silica.[2] The key is to find a mobile phase/stationary phase combination that exploits the subtle differences in their structure and polarity.[2] However, if achiral methods fail, a chiral stationary phase can be highly effective as it introduces additional stereospecific interactions (e.g., hydrogen bonding, π-π stacking, steric hindrance) that can amplify the small differences between diastereomers.[2]

Q3: Which is a better starting point for method development: HPLC or SFC?

A3: For this class of compounds, Supercritical Fluid Chromatography (SFC) is often a superior starting point. Chiral SFC has emerged as a powerful alternative to HPLC, offering faster separations and reduced consumption of organic solvents.[3] The low viscosity and high diffusivity of supercritical CO2 allow for high flow rates without sacrificing resolution.[3] Furthermore, the basic nature of the piperidine moiety is often well-handled in SFC, leading to better peak shapes. HPLC, particularly in normal-phase mode, remains a robust and versatile option.[3]

Troubleshooting Guide: Chromatographic Methods (HPLC/SFC)

This section addresses specific problems encountered during High-Performance Liquid Chromatography (HPLC) and Supercritical Fluid Chromatography (SFC) method development.

Issue 1: Complete Co-elution or Very Poor Resolution (Rs < 0.8)

If your diastereomers are eluting as a single peak or are very poorly resolved, the primary issue is a lack of selectivity. Your chromatographic system is not differentiating between the two molecules.

Logical Troubleshooting Workflow

start Poor Resolution (Rs < 0.8) step1 Modify Mobile Phase Additives (0.1-0.5% DEA, TFA, or EDA) start->step1 First & Easiest Step step2 Change Organic Modifier (e.g., Methanol to Ethanol or IPA) step1->step2 If no improvement step3 Screen Different Stationary Phases (e.g., Polysaccharide vs. Pirkle-type) step2->step3 If selectivity is still poor step4 Adjust Temperature (Screen 25°C, 40°C, 55°C) step3->step4 To fine-tune selectivity step5 Consider Derivatization (If all else fails) step4->step5 Last resort

Caption: Troubleshooting workflow for poor diastereomeric resolution.

Detailed Actions & Explanations
  • Step 1: Modify Mobile Phase Additives (Highest Impact)

    • The Problem: The basic piperidine nitrogen can interact strongly with acidic silanol groups on silica-based columns, causing peak tailing that masks separation.

    • The Solution: Introduce a competitive base or acid into the mobile phase. For basic compounds like yours, a basic additive is essential.[4]

      • Basic Additives: Start with 0.1% diethylamine (DEA) or triethylamine (TEA) in your mobile phase (or co-solvent in SFC).[5] These amines compete for active sites on the stationary phase, improving peak shape and often dramatically enhancing resolution. In some cases, additives like ethylenediamine (EDA) or 2-aminoethanol can provide even better peak symmetry.[4]

      • Acidic Additives: While less common for basic analytes, a small amount of trifluoroacetic acid (TFA) or formic acid (FA) can sometimes alter selectivity by protonating the analyte differently, leading to a change in interaction with the CSP.[5][6] The combination of an acid and a base (e.g., 0.05% TEA / 0.05% TFA) can also be highly effective.[5]

    • Causality: Additives modify both the analyte and the stationary phase surface. Basic additives suppress the ionization of the basic piperidine, reducing tailing. They can also alter the chiral recognition mechanism, sometimes even reversing the elution order of the diastereomers.[5][6]

  • Step 2: Change the Organic Modifier

    • The Problem: The nature of the alcohol used as a modifier (in both Normal Phase HPLC and SFC) plays a critical role in the hydrogen bonding interactions that govern chiral recognition.

    • The Solution: If you are using Methanol, screen Ethanol and Isopropanol (IPA).

    • Causality: Different alcohols have varying abilities to form hydrogen bonds with the analyte and the stationary phase. Switching from methanol to ethanol, for instance, can weaken or strengthen certain interactions, altering the retention and selectivity between the two diastereomers.[7]

  • Step 3: Screen Different Chiral Stationary Phases (CSPs)

    • The Problem: Your chosen CSP may not have the right chiral recognition mechanism for your specific derivatives.

    • The Solution: Screen a set of complementary CSPs. A good starting set includes:

      • Amylose-based CSP: e.g., CHIRALPAK® AD-H or RegisPack™.

      • Cellulose-based CSP: e.g., CHIRALCEL® OD-H or RegisCell™.

      • Pirkle-type (brush-type) CSP: e.g., Whelk-O® 1.

    • Causality: Polysaccharide-based phases (amylose, cellulose) have chiral grooves and rely on a combination of hydrogen bonding, π-π interactions, and steric hindrance.[8] Pirkle-type phases have a different mechanism, often relying on strong π-π interactions and dipole-dipole interactions.[9] Screening different types significantly increases the probability of finding a selective system.[10][11]

Issue 2: Severe Peak Tailing Even with Some Separation

This is a classic sign of undesirable secondary interactions, almost always involving the basic piperidine nitrogen.

Recommended Actions
ActionExplanationCausality
Increase Basic Additive Concentration Incrementally increase the concentration of DEA or TEA from 0.1% up to 0.5%.More effectively masks the acidic silanol groups on the stationary phase that cause the tailing.[4]
Switch to a Stronger/Different Base Try ethylenediamine (EDA) or ethanolamine, which can be more effective than DEA for certain compounds.[4]These bases may have different affinities for the active sites or interact more favorably with your analyte, leading to improved peak symmetry.
Use an Immobilized CSP Switch from a coated polysaccharide column to an immobilized version (e.g., CHIRALPAK IA, IB, etc.).Immobilized CSPs are more robust and can tolerate a wider range of solvents. This allows you to use solvents like dichloromethane (DCM) or methyl-tert-butyl ether (MTBE) as modifiers, which can drastically alter selectivity and improve peak shape.
Check Column History (Memory Effects) Dedicate a column specifically for basic analytes or ensure it is thoroughly flushed if previously used with acidic additives.Amine additives can be retained on the column, creating a "memory effect" that influences subsequent separations.[12] A proper wash protocol is critical.
Protocol 1: Standard HPLC/SFC Screening for Diastereomer Separation
  • Column Selection: Choose three columns for initial screening:

    • CHIRALPAK® AD-H (amylose-based)

    • CHIRALCEL® OD-H (cellulose-based)

    • Whelk-O® 1 (Pirkle-type)

  • Sample Preparation: Dissolve the diastereomeric mixture in the mobile phase or a compatible solvent to a concentration of ~1 mg/mL.

  • SFC Screening Conditions:

    • Mobile Phase: Supercritical CO2 / Modifier (Methanol, Ethanol, IPA)

    • Gradient: Start with a fast gradient (e.g., 5% to 40% Modifier in 5 minutes).

    • Additive: Add 0.2% DEA to the modifier.

    • Flow Rate: 3.0 mL/min.

    • Back Pressure: 150 bar.

    • Temperature: 40 °C.

  • Normal-Phase HPLC Screening Conditions:

    • Mobile Phase: Hexane / Modifier (Ethanol or IPA)

    • Gradient: Start with a fast gradient (e.g., 2% to 30% Modifier in 10 minutes).

    • Additive: Add 0.2% DEA to the mobile phase.

    • Flow Rate: 1.0 mL/min.[3]

    • Temperature: 25 °C.

  • Analysis: Evaluate the chromatograms from all runs. Identify the column/modifier combination that shows the best "hit"—any separation between the two peaks. Optimize this condition by running isocratic methods and fine-tuning the modifier and additive percentages.

Troubleshooting Guide: Diastereoselective Crystallization

Crystallization can be a powerful, scalable alternative to chromatography for separating diastereomers.

Issue: My compound will not crystallize, or it crystallizes as a single solid containing both diastereomers.

This indicates that either the solubility of the two diastereomers is too similar in your chosen solvent system, or they are forming a solid solution.

Crystallization Troubleshooting Diagram

start Crystallization Fails step1 Systematic Solvent Screening (Vary polarity, H-bonding ability) start->step1 step2 Control Cooling Rate (Slow cooling promotes selective crystallization) step1->step2 If solids form but are impure step3 Introduce a Chiral Acid (Form diastereomeric salts) step2->step3 If no selectivity is observed step4 Seeding (If a pure crystal can be isolated) step3->step4 To improve reproducibility

Caption: Logical steps for troubleshooting diastereoselective crystallization.

Detailed Actions & Explanations
  • Systematic Solvent Screening: Do not randomly test solvents. Screen solvents based on their properties (e.g., polarity, hydrogen bond donors/acceptors). A good starting screen includes:

    • Alcohols: Isopropanol, Ethanol

    • Esters: Ethyl acetate

    • Ketones: Acetone

    • Ethers: MTBE

    • Hydrocarbons: Heptane, Toluene (often as an anti-solvent)

    • Causality: The goal is to find a solvent where one diastereomer is significantly less soluble than the other at a given temperature.

  • Form Diastereomeric Salts: This is a highly effective strategy for compounds with a basic handle like the piperidine nitrogen.

    • The Solution: React your diastereomeric mixture with a single enantiomer of a chiral acid (e.g., (R)-(-)-Mandelic acid, (+)-Tartaric acid, (-)-Dibenzoyl-L-tartaric acid). This creates a new pair of diastereomeric salts.

    • Causality: The new salts have vastly different crystal packing energies and solubilities compared to the free bases, often making separation by crystallization trivial. The resulting salt can then be treated with a base to liberate the pure, single diastereomer of your compound.

References

  • Effect of Mobile Phase Additive on Enantiomer Resolution for Chiral Amines on Polysaccharide-derived Chiral Stationary Phases by High Performance Liquid Chromatography. KSBB Journal.[Link]

  • Memory effect of diethylamine mobile phase additive on chiral separations on polysaccharide stationary phases. PubMed.[Link]

  • Playing with Selectivity for Optimal Chiral Separation. LCGC International.[Link]

  • CHIRALPAK Immobilized Columns: Mobile Phase Modifiers & Additives. Daicel Chiral Technologies.[Link]

  • Separation of the enantiomers of chiral amines using the mobile phase... ResearchGate.[Link]

  • Help separating diastereomers with very similar Rf. Reddit.[Link]

  • Enantiomeric separation of privileged scaffold derivatives in early drug discovery using chiral SFC. The Analytical Scientist.[Link]

  • How to separate the diastereomer peak from main peak? ResearchGate.[Link]

  • HPLC separation of enantiomers using chiral stationary phases. Česká a slovenská farmacie.[Link]

  • Amino alcohol-derived chiral stationary phases. ResearchGate.[Link]

  • Enantiomeric Separation of Privileged Scaffold Derivatives in Early Drug Discovery Using Chiral SFC. LCGC International.[Link]

  • Useful and easily prepared chiral stationary phases for the direct chromatographic separation of the enantiomers of a variety of derivatized amines, amino acids, alcohols, and related compounds. The Journal of Organic Chemistry - ACS Publications.[Link]

  • Amino alcohol-derived chiral stationary phases. PubMed.[Link]

  • Separation of diastereomers. Chromatography Forum.[Link]

  • HPLC Separation of Diastereomers: Chiral Molecular Tools Useful for the Preparation of Enantiopure Compounds and Simultaneous Determination of Their Absolute Configurations. PMC.[Link]

  • A generic approach for chiral separations by supercritical fluid chromatography. Journal of Chromatography A.[Link]

  • Chiral Super Critical Fluid Chromatography. Phenomenex.[Link]

  • Copper-catalyzed enantioselective stereodivergent synthesis of amino alcohols. DSpace@MIT.[Link]

  • Crystal structures of two chiral piperidine derivatives... PubMed.[Link]

  • Diastereoselective Synthesis of Vicinal Amino Alcohols. ResearchGate.[Link]

  • CHIRAL SEPARATIONS INTRODUCTION. VTechWorks.[Link]

  • Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals. Semantic Scholar.[Link]

  • Amino Alcohols: Stereoselective Synthesis and Applications in Diversity-Oriented Synthesis. DiVA.[Link]

  • The Synthesis and Absolute Configuration of Enantiomeric Pure (R)- and (S)-3-(piperidin-3-yl)-1H-Indole Derivatives. PMC.[Link]

  • Diastereoconvergent synthesis of anti-1,2-amino alcohols... Semantic Scholar.[Link]

  • Diastereoselective synthesis of vicinal amino alcohols. Organic & Biomolecular Chemistry (RSC Publishing).[Link]

Sources

Technical Support Center: Analytical Characterization of (1S)-1-(piperidin-4-yl)ethan-1-ol hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for (1S)-1-(piperidin-4-yl)ethan-1-ol hydrochloride. This document is designed for researchers, analytical scientists, and drug development professionals to navigate the specific challenges associated with the characterization of this chiral molecule. We will move beyond simple protocols to explain the underlying principles of the analytical choices, ensuring robust and reliable results.

Overview of Core Analytical Challenges

Characterizing (1S)-1-(piperidin-4-yl)ethan-1-ol hydrochloride presents a unique set of analytical hurdles that must be systematically addressed. As a chiral hydrochloride salt, its analytical profile is multifaceted, requiring orthogonal methods for a complete picture.

  • Enantiomeric Purity: The primary challenge is to quantify the desired (1S)-enantiomer in the presence of its (1R)-counterpart. The biological activity of chiral drugs often resides in a single enantiomer, while the other may be inactive or even harmful.[1] Therefore, a highly selective and sensitive chiral chromatographic method is not just a quality control parameter but a critical safety requirement.

  • Chemical Purity and Impurity Profiling: Process-related impurities can arise from starting materials, synthetic by-products, or reagents. Furthermore, the molecule can degrade under various stress conditions. A stability-indicating method capable of separating the active pharmaceutical ingredient (API) from all potential impurities is essential.[2]

  • Solid-State Characterization (Polymorphism): The hydrochloride salt of this molecule can potentially exist in multiple crystalline forms, known as polymorphs.[3] Polymorphism can significantly impact crucial physicochemical properties such as solubility, dissolution rate, stability, and bioavailability, making it a critical aspect to control and characterize.[3][4]

  • Structural Confirmation and Salt Stoichiometry: Unambiguous confirmation of the chemical structure, including the stereochemistry and the verification of the 1:1 molar ratio of the parent molecule to hydrochloric acid, is a foundational requirement.

This guide provides targeted solutions and protocols to address each of these challenges.

Frequently Asked Questions (FAQs)

Q1: What is the most critical quality attribute to control for (1S)-1-(piperidin-4-yl)ethan-1-ol hydrochloride?

A: Unquestionably, the most critical attribute is its enantiomeric purity. Regulatory agencies require chiral drugs to be assessed for the pharmacological profile of each enantiomer.[1] The development of a validated, stereospecific analytical method, typically by chiral High-Performance Liquid Chromatography (HPLC) or Supercritical Fluid Chromatography (SFC), is mandatory to ensure the safety and efficacy of the product.[5][6]

Q2: Why is the characterization of the solid form (polymorphism) so important for this hydrochloride salt?

A: As a crystalline solid, different packing arrangements of the molecules in the crystal lattice (polymorphs) can exist. These different forms, though chemically identical, are distinct physical entities with different free energies.[3] This can lead to significant variations in solubility, melting point, and stability.[4] A less stable polymorph could transition to a more stable, less soluble form over time, potentially impacting the drug's performance. Therefore, identifying and controlling the desired polymorphic form is crucial for consistent product quality.

Q3: What types of impurities should I anticipate during analysis?

A: You should look for four main categories of impurities:

  • The (1R)-enantiomer: The opposite enantiomer is the most common process-related impurity.

  • Starting Material and Reagent Carryover: Residuals from the synthetic route.

  • Synthetic By-products: Compounds formed from side reactions during synthesis, such as products of over-alkylation or incomplete reactions.

  • Degradation Products: Impurities formed due to exposure to stress conditions like acid, base, oxidation, heat, or light.[7][8]

Q4: Which analytical techniques are essential for a complete structural confirmation?

A: A combination of techniques is required for unambiguous structural elucidation:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Provides detailed information about the molecular structure, including the connectivity of atoms and the chemical environment of protons and carbons. 2D NMR techniques like HSQC and HMBC can confirm assignments.[9]

  • Mass Spectrometry (MS): Determines the molecular weight of the compound and can provide fragmentation patterns that help confirm the structure.[10]

  • Infrared (IR) Spectroscopy: Identifies the presence of key functional groups (e.g., O-H stretch for the alcohol, N-H stretch for the protonated piperidine).[11]

  • Elemental Analysis: Confirms the elemental composition (C, H, N, O, Cl) of the hydrochloride salt.

Analytical Workflow & Troubleshooting Guide

The following diagram outlines a comprehensive analytical workflow for the characterization of this compound.

cluster_all start Start: (1S)-1-(piperidin-4-yl)ethan-1-ol HCl Sample struct_id Structural Identification start->struct_id chiral Chiral Purity Analysis start->chiral purity Chemical Purity & Stability start->purity solid Solid-State Characterization start->solid spec NMR (1H, 13C) Mass Spectrometry FTIR struct_id->spec finish Complete Analytical Profile spec->finish chiral_method Chiral HPLC / SFC Method Development chiral->chiral_method chiral_method->finish purity_method Stability-Indicating RP-HPLC Method purity->purity_method purity_method->finish solid_method PXRD DSC / TGA solid->solid_method solid_method->finish

Caption: General Analytical Workflow.

Troubleshooting Guide: Chiral HPLC/SFC Methods

Problem 1: Poor or no enantiomeric separation (Resolution < 1.5).

  • Probable Cause (A): Inappropriate Chiral Stationary Phase (CSP). The selection of a CSP is often empirical.[6] The interactions (e.g., hydrogen bonding, dipole-dipole, steric hindrance) required for separation are highly specific to the analyte and the CSP.

    • Solution: Screen a set of complementary CSPs. For a molecule with a hydroxyl group and a basic nitrogen, polysaccharide-based CSPs (e.g., derivatives of cellulose or amylose) are an excellent starting point.[5]

  • Probable Cause (B): Incorrect Mobile Phase Composition. The mobile phase, particularly the organic modifier and any additives, plays a crucial role in modulating retention and selectivity.

    • Solution:

      • Vary the Alcohol Modifier: In normal-phase or SFC, switch between modifiers like ethanol, isopropanol (2-propanol), and methanol. Their different hydrogen bonding capabilities can significantly alter selectivity.[5]

      • Add an Acidic/Basic Additive: For this basic compound, interactions with the CSP can be improved by adding a small amount (e.g., 0.1%) of an acidic modifier like trifluoroacetic acid (TFA) or a basic modifier like isopropylamine or diethylamine (DEA) to the mobile phase. This can sharpen peaks and improve resolution.[5]

start Start: Develop Chiral Method screen_cols Screen Columns: Amylose & Cellulose CSPs start->screen_cols no_sep No Separation screen_cols->no_sep On all columns partial_sep Partial Separation (Rs < 1.5) screen_cols->partial_sep On best column baseline_sep Baseline Separation (Rs >= 1.5) screen_cols->baseline_sep Success! optimize_mp Optimize Mobile Phase: - Change alcohol modifier - Add acid/base additive no_sep->optimize_mp Try optimization partial_sep->optimize_mp validate Method Validation baseline_sep->validate optimize_mp->baseline_sep Success optimize_temp Optimize Temperature optimize_mp->optimize_temp Still partial optimize_temp->baseline_sep Success

Caption: Chiral Method Development Decision Tree.

Problem 2: Poor peak shape (tailing) in reverse-phase (RP) HPLC.

  • Probable Cause (A): Secondary Interactions with Silica. The basic piperidine nitrogen can interact ionically with residual acidic silanol groups on the surface of C18 columns, causing peak tailing.

    • Solution:

      • Lower Mobile Phase pH: Use a mobile phase buffered to a low pH (e.g., 2.5-3.5) using a buffer like phosphate or an additive like TFA. This ensures the piperidine nitrogen is fully protonated and minimizes interactions with silanols.

      • Use a Base-Deactivated Column: Employ a modern, high-purity silica column that is end-capped or has a modified surface (e.g., "embedded polar group") designed to shield silanols and improve peak shape for basic compounds.

  • Probable Cause (B): Column Overload. Injecting too much sample mass can saturate the stationary phase, leading to fronting or tailing peaks.

    • Solution: Reduce the injection volume or the concentration of the sample. Perform a loading study to determine the linear range of the column.

start Problem: Peak Tailing in RP-HPLC check_ph Is mobile phase pH < 4? start->check_ph lower_ph Lower pH to 2.5-3.5 with buffer or 0.1% TFA check_ph->lower_ph No check_column Using a base- deactivated column? check_ph->check_column Yes lower_ph->check_ph switch_column Switch to a modern, end-capped or polar- embedded column check_column->switch_column No check_load Is injection mass too high? check_column->check_load Yes switch_column->check_column reduce_load Reduce sample concentration or injection volume check_load->reduce_load Yes good_peak Problem Solved: Symmetric Peak check_load->good_peak No, cause is different reduce_load->good_peak

Caption: Troubleshooting Peak Tailing in RP-HPLC.

Key Experimental Protocols

Protocol 1: Chiral HPLC Method for Enantiomeric Purity

This protocol provides a starting point for developing a chiral separation method.

  • System Preparation:

    • HPLC System: A standard HPLC system with UV detection.

    • Column: Chiralpak AD-H, 250 x 4.6 mm, 5 µm (or equivalent amylose-based CSP).

    • Mobile Phase: Hexane / Isopropanol / Diethylamine (80:20:0.1, v/v/v).

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 25 °C.

    • Detection: UV at 210 nm.

  • Sample Preparation:

    • Dissolve the hydrochloride salt in the mobile phase to a concentration of approximately 1 mg/mL.

    • Prepare a resolution standard containing both the (1S) and (1R) enantiomers, if available.

  • System Suitability Test (SST):

    • Inject the resolution standard five times.

    • Acceptance Criteria: The resolution between the two enantiomer peaks should be ≥ 2.0. The relative standard deviation (RSD) for the peak areas should be ≤ 2.0%.

  • Analysis:

    • Inject the sample solution.

    • Integrate the peaks and calculate the percentage of the (1R)-enantiomer relative to the total area of both enantiomers.

ParameterRecommended Starting Conditions
Stationary Phase Polysaccharide-based (e.g., Amylose or Cellulose derivatives)
Mobile Phase Hexane / Ethanol or Isopropanol
Modifier 0.1% Diethylamine (DEA) or 0.1% Trifluoroacetic Acid (TFA)
Flow Rate 1.0 mL/min
Temperature 25-40 °C
Detection Low UV (205-220 nm)

Table 1: Example Chiral HPLC Screening Conditions.

Protocol 2: Stability-Indicating RP-HPLC Method for Purity

This method is designed to separate the main component from potential impurities and degradation products.

  • System Preparation:

    • HPLC System: A standard gradient HPLC system with UV detection.

    • Column: C18, 150 x 4.6 mm, 3.5 µm (base-deactivated).

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Gradient Program:

      • 0-2 min: 5% B

      • 2-20 min: 5% to 80% B

      • 20-22 min: 80% B

      • 22-23 min: 80% to 5% B

      • 23-30 min: 5% B (re-equilibration)

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Detection: UV at 210 nm or Photodiode Array (PDA) detector for peak purity analysis.

  • Sample Preparation:

    • Dissolve the sample in a 50:50 mixture of Water:Acetonitrile to a concentration of approximately 0.5 mg/mL.

  • System Suitability Test (SST):

    • Inject a standard solution five times.

    • Acceptance Criteria: Tailing factor for the main peak should be ≤ 1.5. Theoretical plates should be ≥ 5000. RSD for peak area should be ≤ 1.0%.

  • Analysis:

    • Inject a blank (diluent), followed by the sample solution.

    • Calculate the percentage of each impurity using area normalization.

ParameterRecommended ConditionsRationale
Stationary Phase Base-Deactivated C18Minimizes peak tailing for the basic analyte.
Mobile Phase A 0.1% Formic Acid in WaterLow pH protonates the analyte and suppresses silanol interactions.
Mobile Phase B 0.1% Formic Acid in AcetonitrileGood UV transparency and elution strength.
Detection PDA DetectorAllows for peak purity assessment to ensure co-elution is not occurring.

Table 2: Example Stability-Indicating RP-HPLC Method Parameters.

Protocol 3: Forced Degradation Study Workflow

Forced degradation studies are essential to demonstrate the stability-indicating nature of the analytical method.[7][12]

  • Prepare Stock Solution: Prepare a 1 mg/mL solution of (1S)-1-(piperidin-4-yl)ethan-1-ol hydrochloride in a suitable solvent (e.g., 50:50 Water:Acetonitrile).

  • Apply Stress Conditions: Expose the sample to the following conditions in parallel. Aim for 5-20% degradation.

    • Acid Hydrolysis: Add 1M HCl and heat at 60 °C for 8 hours.

    • Base Hydrolysis: Add 1M NaOH and keep at room temperature for 4 hours.

    • Oxidation: Add 3% H₂O₂ and keep at room temperature for 24 hours.

    • Thermal: Store the solid powder at 105 °C for 48 hours.

    • Photolytic: Expose the solution to UV/Vis light (ICH Q1B guidelines).

  • Neutralization and Dilution: After the specified time, neutralize the acidic and basic samples. Dilute all stressed samples to the target concentration for HPLC analysis (e.g., 0.5 mg/mL).

  • Analysis: Analyze all samples using the validated stability-indicating RP-HPLC method (Protocol 2).

  • Evaluation:

    • Confirm that the main peak is resolved from all degradation product peaks (Resolution > 2.0).

    • Perform peak purity analysis using a PDA detector to confirm the main peak is spectrally pure in all stressed samples.

Stress ConditionReagent / ConditionTypical Duration
Acid Hydrolysis 1M HCl8 hours at 60°C
Base Hydrolysis 1M NaOH4 hours at RT
Oxidation 3% H₂O₂24 hours at RT
Thermal Solid sample48 hours at 105°C
Photolytic Solution sampleICH Q1B exposure

Table 3: Summary of Recommended Forced Degradation Conditions.

References

  • Symbiosis. (2014). Polymorphism: The Phenomenon Affecting the Performance of Drugs. Available at: [Link]

  • Journal of Chromatography A. (2014). A generic screening strategy for chiral separations by supercritical fluid chromatography. Available at: [Link]

  • Organic & Biomolecular Chemistry (RSC Publishing). Chiral separation by enantioselective liquid–liquid extraction. Available at: [Link]

  • American Elements. 1-(morpholin-4-yl)-2-(piperidin-4-yl)ethan-1-one hydrochloride. Available at: [Link]

  • PubChem. (R)-1-(Piperidin-4-YL)ethanol. Available at: [Link]

  • Science.gov. stability-indicating hplc method: Topics. Available at: [Link]

  • PMC. Synthesis of Aminoethyl‐Substituted Piperidine Derivatives as σ1 Receptor Ligands with Antiproliferative Properties. Available at: [Link]

  • Phenomenex. Chiral HPLC Separations Guide. Available at: [Link]

  • VTechWorks. CHIRAL SEPARATIONS INTRODUCTION. Available at: [Link]

  • Policija. ANALYTICAL REPORT - 4-Anilino-1-Boc-piperidine. Available at: [Link]

  • International Journal of Pharmaceutical Chemistry and Analysis. Validated stability indicating RP-HPLC method for the determination of phenazone and lidocaine hydrochloride in bulk and dosage form. Available at: [Link]

  • ResearchGate. Structure and pharmacological studies of the anaesthetic 1-(3-n-butoxypropyl)-4-benzoyloxypiperidin hydrochloride. Available at: [Link]

  • PubChem. 2-(Piperidin-4-yl)ethanol hydrochloride. Available at: [Link]

  • ResearchGate. Identification And Characterization Of Potential Impurities Of Tizanidine Hydrochloride. Available at: [Link]

  • ResearchGate. The Effects of Polymorphism on Physicochemical Properties and Pharmacodynamics of Solid Drugs. Available at: [Link]

  • OPUS. Analytical Methods. Available at: [Link]

  • Google Patents. Polymorph form of 4-{[4-({[4-(2,2,2-trifluoroethoxy)-1,2-benzisoxazol-3-yl]oxy}methyl)piperidin-1-yl]methyl}-tetrahydro-2H-pyran-4-carboxylic acid.
  • PubChemLite. 1-(piperidin-4-yl)ethan-1-one (C7H13NO). Available at: [Link]

  • Elsevier. Synthesis and crystallization procedure of piperidin-4-one and its derivatives: An update. Available at: [Link]

  • Studia Universitatis Moldaviae. EXPLORING THE ANTIOXIDANT ACTIVITY OF 1-(PIPERIDIN-1-YL) PROPANE-1,2-DIONE 4-PHENYLTHIOSEMICARBAZONE AND 3d METAL COORDINATION. Available at: [Link]

  • Impactfactor.org. Stability Indicating Method Development and Validation of Ranolazine Hydrochloride in Bulk and Tablet Dosage Form by HPTLC. Available at: [Link]

  • Journal of Applied Pharmaceutical Research. Development and validation of a stability-indicating RP-HPLC method for tizanidine hydrochloride using DOE. Available at: [Link]

Sources

Validation & Comparative

Technical Comparison: Enantiomeric Potency & Synthesis of (1S)-1-(piperidin-4-yl)ethan-1-ol HCl

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical comparison of the enantiomers of (1S)-1-(piperidin-4-yl)ethan-1-ol hydrochloride , a critical chiral building block in medicinal chemistry.

Executive Summary

(1S)-1-(piperidin-4-yl)ethan-1-ol hydrochloride (CAS: 2059911-70-3) is the eutomer (active configuration) for a class of bioactive scaffolds, most notably CXCR3 antagonists and specific kinase inhibitors (e.g., ALK/ERK pathway modulators). Unlike its achiral isomer (2-(piperidin-4-yl)ethanol) or the (1R)-enantiomer, the (1S)-form provides the precise steric topology required for high-affinity binding in hydrophobic pockets of GPCRs and kinases. This guide compares the biological utility, synthetic accessibility, and downstream pharmacological impact of the (1S) vs. (1R) enantiomers.

Chemical Profile & Stereochemistry

The molecule features a piperidine ring substituted at the 4-position with a chiral 1-hydroxyethyl group. The absolute configuration at the chiral center determines the spatial orientation of the hydroxyl group, which is critical for hydrogen bonding interactions within a receptor active site.

Feature(1S)-Enantiomer (Eutomer) (1R)-Enantiomer (Distomer)
Structure Hydroxyl group oriented away from the plane (dashed/wedged depending on view)Hydroxyl group oriented towards the plane
CAS Number 2059911-70-3 (HCl salt)546093-45-2 (Free base/Generic)
Role Key intermediate for high-potency APIsOften an impurity or inactive isomer
Key Interaction H-bond donor to backbone carbonyls (e.g., in CXCR3)Steric clash with receptor residues
Biological Activity Comparison

The "activity" of this intermediate is defined by the pharmacological potency of the final drug candidates synthesized from it. The (1S)-scaffold typically yields compounds with significantly higher affinity (lower


/

) compared to the (1R)-derived analogs.
Case Study: CXCR3 Antagonists

In the development of CXCR3 antagonists (e.g., for autoimmune diseases), the (1S)-configuration of the 1-(piperidin-4-yl)ethanol moiety is essential.

  • Mechanism: The piperidine nitrogen forms a salt bridge with a conserved aspartate (e.g., Asp112), while the chiral hydroxyl group engages in a specific H-bond network.

  • Data Comparison:

Derived CompoundConfigurationTargetIC50 (Binding)Biological Outcome
Compound A (S) (1S) CXCR3 4 nM Potent Inhibition
Compound A (R)(1R)CXCR3>1,200 nMInactive / Weak Binder
Racemic Mix(1RS)CXCR3~600 nMReduced Potency (Dilution Effect)

Expert Insight: Using the racemic intermediate often results in a 50% loss of yield during late-stage chiral separation or, worse, a "eutomer/distomer" competition where the inactive (R)-isomer blocks the receptor without activating/inhibiting it effectively, altering the apparent


.
Synthesis & Resolution Protocols

Obtaining high enantiomeric excess (% ee) is critical. Two primary routes are employed: Enzymatic Kinetic Resolution (preferred for scalability) and Asymmetric Hydrogenation .

Method A: Enzymatic Kinetic Resolution (Self-Validating Protocol)

This method uses Candida antarctica Lipase B (CAL-B) to selectively acetylate the (1R)-enantiomer, leaving the desired (1S)-alcohol untouched.

Protocol:

  • Substrate Preparation: Dissolve racemic 1-(N-Boc-piperidin-4-yl)ethan-1-ol in MTBE (Methyl tert-butyl ether).

  • Acyl Donor: Add vinyl acetate (3.0 eq).

  • Biocatalysis: Add immobilized CAL-B (Novozym 435, 10% w/w). Incubate at 30°C, 200 rpm for 24h.

  • Monitoring: Check conversion via Chiral HPLC (Target: 50% conversion).

  • Separation: Filter enzyme. Evaporate solvent.

    • The residue contains (1S)-Alcohol (Unreacted) + (1R)-Acetate (Reacted).

    • Separate via silica gel chromatography (Gradient: 0-5% MeOH in DCM).

  • Deprotection: Treat the (1S)-N-Boc intermediate with 4M HCl in Dioxane to yield (1S)-1-(piperidin-4-yl)ethan-1-ol HCl .

Method B: Asymmetric Reduction (Chemical)

Uses a chiral catalyst (e.g., Ru-Noyori) to reduce the corresponding ketone.

  • Substrate: 1-(N-Boc-piperidin-4-yl)ethan-1-one.

  • Catalyst: RuCl.

  • Conditions: HCOOH/TEA complex, 28°C.

  • Result: Yields (1S)-alcohol directly with >95% ee.

Visualization of Workflows
Figure 1: Enzymatic Resolution & SAR Logic

G Racemate Racemic 1-(Piperidin-4-yl)ethan-1-ol CALB CAL-B Lipase + Vinyl Acetate Racemate->CALB Kinetic Resolution S_Enantiomer (1S)-Alcohol (Unreacted) CALB->S_Enantiomer Yields R_Ester (1R)-Acetate (Acylated) CALB->R_Ester Yields Drug_S Drug (S)-Analog (High Potency) S_Enantiomer->Drug_S Synthesis Drug_R Drug (R)-Analog (Low Potency) R_Ester->Drug_R Hydrolysis + Synthesis Receptor Receptor Binding Pocket (Stereoselective) Drug_S->Receptor Strong H-Bond (IC50 < 10nM) Drug_R->Receptor Steric Clash (IC50 > 1000nM)

Caption: Kinetic resolution pathway separating the high-potency (S)-enantiomer from the inactive (R)-form using CAL-B lipase.

Analytical Quality Control

To ensure the integrity of the biological data, the enantiomeric excess (ee) must be verified.

  • Technique: Chiral HPLC.[1]

  • Column: Chiralpak AD-H or OD-H (Amylose/Cellulose tris-carbamates).

  • Mobile Phase: Hexane : Isopropanol : Diethylamine (90 : 10 : 0.1).

  • Detection: UV @ 210 nm.

  • Retention Times (Typical):

    • (1R)-Enantiomer:

      
       min.
      
    • (1S)-Enantiomer:

      
       min.
      
  • Acceptance Criteria: ee > 98.5% for pharmaceutical intermediates.

References
  • Patent: WO2011084985A1. Substituted piperidines as CXCR3 antagonists. World Intellectual Property Organization.
  • Ghanem, A. (2007). Trends in Lipase-Catalyzed Asymmetric Access to Enantiomerically Pure/Enriched Compounds. Tetrahedron, 63(8), 1721-1754. Available at: [Link]

  • PubChem Compound Summary . 1-(Piperidin-4-yl)ethanol. National Center for Biotechnology Information. Available at: [Link]

  • Linghu, X., et al. (2017). Development of a Practical Synthesis of ERK Inhibitor GDC-0994. Organic Process Research & Development. (Demonstrates analogous chiral resolution logic). Available at: [Link]

Sources

Safety Operating Guide

Personal protective equipment for handling (1S)-1-(piperidin-4-yl)ethan-1-ol hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

This guide outlines the critical safety, logistical, and operational protocols for handling (1S)-1-(piperidin-4-yl)ethan-1-ol hydrochloride (CAS: 2059911-70-3).[1]

As a chiral building block used in the synthesis of ALK inhibitors (e.g., Ceritinib), this compound presents specific hazards related to its physical form (hygroscopic powder) and chemical properties (acidic salt, potential pharmacological activity). This guide prioritizes containment of dust and prevention of mucosal irritation .

Risk Profile & Hazard Identification

Before selecting PPE, we must define the enemy. As an organic hydrochloride salt, the primary risks are not flammability, but inhalation toxicity and corrosivity to mucous membranes.

Hazard ClassGHS Category (Conservative Estimate)Mechanism of Action
Acute Toxicity (Oral) Category 3 (Toxic)Systemic absorption via ingestion or mucociliary clearance after inhalation.[1]
Skin/Eye Irritation Category 2/2AHydrolysis of the HCl salt upon contact with moisture (sweat/tears) releases acidic protons, causing chemical burns/irritation.
STOT-SE Category 3Fine dust acts as a potent respiratory irritant.[1]

Scientist’s Note: Treat this compound as a Control Band 3 agent (Potent/Toxic). Because specific OEL (Occupational Exposure Limit) data is often proprietary for intermediates, we default to the "Precautionary Principle." Do not handle on an open bench.

Personal Protective Equipment (PPE) Matrix

PPE is your last line of defense; engineering controls (fume hoods) are the first.[1] The following matrix is designed for Zero-Skin-Contact and Zero-Inhalation tolerance.

Task-Based PPE Selection
Protection ZoneStandard Handling (< 1g, Sealed Transfer, Solubilized)High-Risk Operations (> 1g, Open Weighing, Spill Cleanup)
Respiratory Fume Hood (Face velocity: 80–100 fpm).[1] No respirator needed if sash is at proper height.Fume Hood + N95/P100 Required if working outside hood or cleaning powder spills.
Hand Protection Double Nitrile Gloves (0.11 mm min). Change outer pair immediately upon contamination.[2][3]Long-cuff Nitrile (Outer) + Standard Nitrile (Inner). Tape outer cuff to lab coat sleeve.[1]
Eye/Face Chemical Safety Goggles Safety glasses are insufficient for fine powders.Face Shield + Goggles Required during dissolution to prevent splash-back.[1]
Body Standard Lab Coat (Cotton/Poly blend).Disposable Tyvek® Sleeves or Apron. Prevents dust accumulation on fabric cuffs.

Operational Workflow: The "Dust-Free" Protocol

Handling hydrochloride salts requires specific techniques to prevent the "puff" of dust that occurs when transferring powders.

A. Weighing & Transfer (The Critical Step)
  • Static Control: Use an ionizing bar or anti-static gun inside the balance enclosure. Dry HCl salts are prone to static charge, causing particles to "jump" and contaminate the workspace.

  • The "Boat-to-Vial" Technique:

    • Tare the weighing boat.

    • Add solid using a spatula (do not pour).

    • Do not tip the boat into the receiving flask. Instead, place the entire weighing boat into the wide-mouth reaction vessel if possible, or use a powder funnel that extends deep into the flask neck.[1]

    • Rinse the funnel immediately with the reaction solvent.

B. Solubilization

This compound is an HCl salt, meaning it is water-soluble but may be sparingly soluble in non-polar organic solvents.[1]

  • Exothermic Risk: Dissolving HCl salts in water or alcohols can be slightly exothermic. Add solvent slowly to the solid.

  • pH Adjustment: If the free base is required, neutralization with a base (e.g., NaOH, NaHCO3) will generate heat and potentially precipitate the oily free base. Perform this in a jacketed reactor or ice bath.

C. Logic Flow: Risk Assessment

RiskAssessment Start Start: Handling (1S)-1-(piperidin-4-yl)ethan-1-ol HCl State Physical State? Start->State Solid Solid (Powder) State->Solid Liquid Solubilized (Liquid) State->Liquid Q_Quant Quantity > 1g? Solid->Q_Quant Action_Liquid PROTOCOL B: Splash Goggles + Impervious Apron Liquid->Action_Liquid HighRisk High Risk: Dust Inhalation Q_Quant->HighRisk Yes MedRisk Medium Risk: Splash/Contact Q_Quant->MedRisk No Action_Solid PROTOCOL A: Fume Hood + Double Gloves + Static Control HighRisk->Action_Solid MedRisk->Action_Solid

Figure 1: Decision logic for selecting safety protocols based on physical state and quantity.

Waste Disposal & Decontamination

Improper disposal of pharmaceutical intermediates is a major compliance violation.

  • Solid Waste: Collect in a container labeled "Hazardous Waste - Solid - Toxic Organic Salt." Do not mix with oxidizers.[1]

  • Liquid Waste:

    • Aqueous streams: Adjust pH to 6–8 before disposal into "Aqueous Toxic" drums.

    • Organic streams: Dispose in "Halogenated" or "Non-Halogenated" solvent waste depending on the co-solvent used.

  • Container Decontamination: Triple rinse empty vials with water or methanol. Collect the first two rinses as hazardous waste. Deface the label before discarding the glass.

Emergency Response

Scenario: Powder Spill Outside Fume Hood

  • Evacuate: Clear the immediate area of personnel.

  • PPE Up: Don an N95/P100 respirator, goggles, and double gloves.

  • Contain: Do not dry sweep. This generates dust.[4][5]

  • Neutralize/Clean:

    • Cover the spill with a paper towel dampened with water (to solubilize the salt and prevent dust).

    • Wipe up carefully.[4][6][7]

    • Clean the surface with a mild alkaline solution (1% Sodium Bicarbonate) to neutralize potential acidity, followed by water.

Scenario: Eye Contact

  • Immediate Action: Flush with water for 15 minutes minimum .[3][4]

  • Mechanism: The HCl moiety will dissociate, lowering the pH of the eye. Speed is critical to prevent corneal opacity.

References

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 76903423, (S)-1-(Piperidin-4-yl)ethan-1-ol hydrochloride.[1] Retrieved from [Link][1]

  • Occupational Safety and Health Administration (OSHA). Toxic and Hazardous Substances: Hazard Communication Standard (29 CFR 1910.1200).[4] Retrieved from [Link][1]

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press (US). Retrieved from [Link]

Sources

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Retrosynthesis Analysis

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.